oct-7-yn-1-amine hydrochloride
Description
BenchChem offers high-quality oct-7-yn-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about oct-7-yn-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2166164-92-5 |
|---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.7 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Oct-7-yn-1-amine Hydrochloride: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oct-7-yn-1-amine hydrochloride is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Possessing both a primary amine and a terminal alkyne, this compound serves as a versatile building block for the construction of more complex molecular architectures. The primary amine offers a nucleophilic site for a variety of coupling reactions, while the terminal alkyne is a key functional group for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and other carbon-carbon bond-forming reactions.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a range of experimental conditions.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a representative synthesis, and the expected spectroscopic characteristics of oct-7-yn-1-amine hydrochloride.
Chemical Structure and Physicochemical Properties
The structure of oct-7-yn-1-amine hydrochloride consists of an eight-carbon chain with a terminal alkyne at position 7 and a primary amine at position 1, which is protonated to form an ammonium chloride salt.
Diagram of the Chemical Structure of Oct-7-yn-1-amine Hydrochloride
Caption: Proposed synthetic workflow for oct-7-yn-1-amine hydrochloride.
Experimental Protocol
Step 1: Synthesis of 8-azido-1-octyne
-
Rationale: This step introduces the nitrogen functionality in a protected form (as an azide), which prevents the over-alkylation that can occur with direct amination. The azide is not nucleophilic, so the reaction stops cleanly after a single substitution. [4]* Procedure:
-
To a solution of 8-bromo-1-octyne (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a nonpolar organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 8-azido-1-octyne. This intermediate can often be used in the next step without further purification.
-
Step 2: Synthesis of Oct-7-yn-1-amine (Free Base)
-
Rationale: The azide group is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. [4]Catalytic hydrogenation is an alternative that may be preferable in some contexts.
-
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 8-azido-1-octyne (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with the reaction solvent.
-
Dry the filtrate over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to obtain oct-7-yn-1-amine.
-
Step 3: Formation of Oct-7-yn-1-amine Hydrochloride
-
Rationale: The free amine is converted to its hydrochloride salt by protonation with hydrochloric acid. This increases the compound's stability and often facilitates purification by crystallization. [5]* Procedure:
-
Dissolve the crude oct-7-yn-1-amine in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or concentrated aqueous HCl) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
A precipitate of oct-7-yn-1-amine hydrochloride should form.
-
Collect the solid by vacuum filtration, wash it with cold solvent, and dry it under vacuum to yield the final product.
-
Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:
-
~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne (≡C-H). [6][7][8]* 3200-2800 cm⁻¹ (broad, strong envelope): N-H stretching vibrations of the primary ammonium group (-NH₃⁺). This broad envelope is a hallmark of amine salts. [9][10]* ~2120 cm⁻¹ (sharp, weak to medium): C≡C triple bond stretch. This peak is often weak in symmetrical alkynes but should be observable here. [6]* 2960-2850 cm⁻¹ (multiple bands): C-H stretching vibrations of the aliphatic (CH₂) groups.
-
~1620-1560 cm⁻¹ and ~1550-1500 cm⁻¹: Asymmetric and symmetric N-H bending vibrations of the -NH₃⁺ group, respectively. [9]* ~700-610 cm⁻¹ (broad): C-H bend of the terminal alkyne. [6][11]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The predicted ¹H NMR spectrum in a solvent like D₂O (to exchange the acidic NH₃⁺ protons) would show the following signals:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H on C8 (≡C-H) | ~2.2 - 2.5 | Triplet (t) | Typical for terminal alkyne protons, coupled to the adjacent CH₂ group. [8][11][12] |
| H on C6 (-CH₂-C≡) | ~2.0 - 2.3 | Triplet of triplets (tt) | Deshielded by the adjacent alkyne, coupled to H on C8 and H on C5. |
| H on C1 (-CH₂-NH₃⁺) | ~2.8 - 3.1 | Triplet (t) | Deshielded by the electron-withdrawing ammonium group. [13] |
| H on C2-C5 (-CH₂-) | ~1.3 - 1.8 | Multiplets (m) | Overlapping signals of the aliphatic chain protons. |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The predicted ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C8 (≡C-H) | ~68 - 72 | sp-hybridized carbon of a terminal alkyne. [12][14] |
| C7 (-C≡C-H) | ~82 - 86 | sp-hybridized carbon of a terminal alkyne, typically more deshielded than the terminal carbon. [12][14] |
| C1 (-CH₂-NH₃⁺) | ~38 - 42 | Deshielded by the adjacent ammonium group. [13] |
| C6 (-CH₂-C≡) | ~18 - 22 | Allylic to the alkyne. |
| C2-C5 (-CH₂-) | ~25 - 32 | Typical range for internal sp³ hybridized carbons in a long chain. [15] |
Mass Spectrometry (MS)
In a typical mass spectrometry experiment (e.g., electrospray ionization, ESI), the hydrochloride salt would dissociate, and the analysis would be of the free base, oct-7-yn-1-amine.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (C₈H₁₅N) would be observed at m/z = 125.12. [16]* Fragmentation: The primary fragmentation pathway for long-chain primary amines is typically alpha-cleavage, resulting in the loss of an alkyl radical. For oct-7-yn-1-amine, this would lead to a prominent base peak at m/z = 30, corresponding to the [CH₂=NH₂]⁺ fragment. Other fragments resulting from cleavage along the alkyl chain would also be expected.
Applications and Significance
The bifunctional nature of oct-7-yn-1-amine hydrochloride makes it a valuable linker molecule in various fields. [17][18]
-
Drug Discovery: It can be used to connect a pharmacophore to a targeting moiety or a solubilizing group. The defined length of the eight-carbon chain provides spatial separation between the two conjugated entities.
-
Bioconjugation: The alkyne group allows for the attachment of the molecule to biomolecules (e.g., proteins, nucleic acids) that have been modified to contain an azide group, via click chemistry.
-
Materials Science: This molecule can be used in the synthesis of functionalized polymers and other materials where the amine and alkyne groups can be orthogonally functionalized.
Conclusion
Oct-7-yn-1-amine hydrochloride is a versatile and valuable chemical building block. While direct experimental data for this compound is sparse, its chemical properties and spectroscopic characteristics can be reliably predicted from the well-understood behavior of its constituent functional groups. The synthetic protocol outlined provides a clear and efficient pathway for its preparation. This guide serves as a foundational resource for researchers and scientists looking to utilize this compound in their synthetic endeavors, providing the necessary information to handle, characterize, and apply it effectively in the laboratory.
References
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IR Spectroscopy Tutorial: Alkynes. (n.d.). Retrieved from a source providing general IR data for alkynes. [6]2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. (n.d.). Retrieved from a source detailing characteristic IR absorption bands. [7]3. Spectroscopy of the Alkynes. Chemistry LibreTexts. (2023, January 22). Retrieved from a source discussing NMR and IR spectroscopy of alkynes. [8]4. 1019774-23-2|Oct-7-en-1-amine hydrochloride|BLD Pharm. (n.d.). Retrieved from a commercial supplier page (note: this is for the 'en' analogue, used for general context). [19]5. INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from a source providing an overview of IR spectroscopy for various functional groups. 6. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved from a source offering guidance on IR spectra interpretation. [20]7. Alkynes | OpenOChem Learn. (n.d.). Retrieved from a source providing NMR data for alkynes. [12]8. 14502-43-3|Oct-7-yn-1-amine|BLD Pharm. (n.d.). Retrieved from a commercial supplier page for the free base. [21]9. Alkynes. (n.d.). Retrieved from a source summarizing spectroscopic data for alkynes. [11]10. SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. (n.d.). Retrieved from a scientific paper on the solubility of long-chain amines. [22]11. Recent advances in the application of alkynes in multicomponent reactions. (2024, January 2). Retrieved from a review article on alkyne chemistry. 12. Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. (n.d.). Retrieved from a research article providing 13C NMR data for long-chain alkynes. [14]13. Preparation of Amines | Overview & Research Examples. Perlego. (n.d.). Retrieved from a source discussing methods for amine synthesis. [5]14. Process of separating lower alkylamines. (n.d.). Google Patents. Retrieved from a patent describing amine separation. [23]15. Amine. Wikipedia. (n.d.). Retrieved from a general encyclopedia article on amines. [2]16. Acidity and Basicity of Amines. Chemistry LibreTexts. (2020, August 26). Retrieved from a source explaining the basicity of amines. [24]17. IR: amines. (n.d.). Retrieved from a source providing IR data for amines. [25]18. Oil soluble amine salts of long chain alpha-sulfocarboxylic acids. (n.d.). Google Patents. Retrieved from a patent related to long-chain amine salts. [26]19. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry. (n.d.). Retrieved from a source compiling pKa values. 20. 14502-43-3 | Oct-7-yn-1-amine | Aliphatic Linkers | Ambeed.com. (n.d.). Retrieved from a commercial supplier page for the free base. [27]21. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. (2019, September 1). Retrieved from an article on the IR spectroscopy of amine salts. [9]22. 7-Octyn-1-amine | C8H15N | CID 18762022. PubChem. (n.d.). Retrieved from the PubChem database entry for the free base. [16]23. Production of alkylamines. (n.d.). Google Patents. Retrieved from a patent on alkylamine production. [28]24. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. (n.d.). Retrieved from a research article on the IR spectra of amine hydrohalides. [10]25. Application Note: 13C NMR Analysis of Long-Chain Alkenes. Benchchem. (n.d.). Retrieved from a technical note on 13C NMR of long chains (used for analogy). [29]26. Why amine salts are soluble in water?. Chemistry Stack Exchange. (2016, December 22). Retrieved from a discussion on the solubility of amine salts. [3]27. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega. (2020, December 18). Retrieved from a research article on the application of alkyne and amine linkers. [17]28. AMINES. Knockhardy. (n.d.). Retrieved from an educational resource on amines. [30]29. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem. (2025, July 29). Retrieved from an article on the applications of alkynes. [1]30. Are amines soluble in organic solvents?. Quora. (2018, March 30). Retrieved from a discussion on amine solubility. [31]31. Basicity of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). Retrieved from a textbook chapter on amine basicity. [32]32. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Retrieved from an article explaining the measurement of amine basicity. [33]33. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem. (n.d.). Retrieved from a technical guide providing pKa data for amines. [34]34. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. PMC. (n.d.). Retrieved from a research article on the application of alkyne-amine compounds. [18]35. Functionalized Alkynes. Sigma-Aldrich. (n.d.). Retrieved from a product category page discussing the utility of functionalized alkynes. 36. Spectroscopy of Amines. Chemistry LibreTexts. (2024, March 24). Retrieved from a source detailing the spectroscopy of amines. [13]37. Octan-1-amine hydrochloride | 142-95-0. Sigma-Aldrich. (n.d.). Retrieved from a product page for a homologous amine hydrochloride. 38. The following partial IR spectra correspond to a primary amine, a secondary amine, and an alcohol. Give the functional group for each spectrum. Vaia. (n.d.). Retrieved from an educational resource on IR spectra of amines. [35]39. Synthesis of Amines. Fundamentals of Organic Chemistry. (n.d.). Retrieved from a textbook chapter on amine synthesis. [4]40. 1H NMR Chemical Shifts. (2022, March 9). Retrieved from a source providing a table of typical 1H NMR chemical shifts. 41. Properties of Amines and their Hydrochloride Salt. ResearchGate. (n.d.). Retrieved from a research article discussing properties of amine salts. [36]42. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes. (2013, October 15). Retrieved from a research article with 13C NMR data for long alkyl chains. [15]43. Preparation of Amines. Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from a textbook chapter on amine synthesis. [37]44. Physical Properties of Amines | Overview & Research Examples. Perlego. (n.d.). Retrieved from a source discussing the physical properties of amines. [38]45. Physical properties of amines | Amines | Grade 12 | Chemistry | Khan Academy. YouTube. (2025, July 28). Retrieved from an educational video on amine properties. [39]46. A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13C NMR Spectroscopy. MDPI. (n.d.). Retrieved from a research article with 13C NMR data for long chains. [40]47. 13-C NMR - How Many Signals. Master Organic Chemistry. (2022, February 8). Retrieved from a source explaining 13C NMR principles. [41]48. Structure and Physical Properties of Amines. Chemistry LibreTexts. (2020, May 30). Retrieved from a source on the physical properties of amines.
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Molecular Weight, Formula, and Mechanistic Utility of Oct-7-yn-1-amine Hydrochloride in Advanced Bioconjugation and PROTAC Engineering
As a Senior Application Scientist specializing in bioconjugation and targeted protein degradation, I frequently evaluate the structural and thermodynamic properties of aliphatic linkers. Oct-7-yn-1-amine hydrochloride has emerged as a critical bifunctional building block in modern chemical biology. By offering both a reactive primary amine and a terminal alkyne separated by a highly calibrated aliphatic chain, this molecule serves as a cornerstone for [1] and the modular assembly of Proteolysis Targeting Chimeras (PROTACs)[2].
This technical guide deconstructs the physicochemical properties of oct-7-yn-1-amine hydrochloride, the causality behind its structural advantages, and provides a self-validating protocol for its application in drug development.
Physicochemical Profiling & Structural Logic
Before deploying any linker in a synthetic workflow, one must understand the exact mass, salt form, and spatial geometry of the molecule. Oct-7-yn-1-amine is most commonly utilized as a hydrochloride salt to ensure long-term stability.
Quantitative Data Summary
| Property | Specification |
| Chemical Name | Oct-7-yn-1-amine hydrochloride |
| CAS Number | 2166164-92-5 (HCl salt)[3] / 14502-43-3 (Free base)[4] |
| Molecular Formula | C₈H₁₆ClN (Calculated as C₈H₁₅N • HCl)[3] |
| Molecular Weight | 161.67 g/mol (HCl salt)[3] / 125.21 g/mol (Free base)[4] |
| Chain Length | 8 Carbons (approx. 8.8 – 9.5 Å extended length) |
| Appearance | White to off-white solid |
The Causality of Structural Choices
-
Why an 8-Carbon Chain? In PROTACs and bioconjugation, linker length dictates the success of the ternary complex. An 8-carbon aliphatic chain provides an optimal thermodynamic balance: it is long enough to prevent steric clashing between conjugated biomolecules (e.g., an E3 ligase and a target protein), yet short enough to avoid excessive entropic penalties during folding. Furthermore, the purely aliphatic nature avoids the hydrogen-bond donor/acceptor liabilities of PEG linkers, which can negatively impact cellular permeability.
-
Why the Hydrochloride Salt? Primary aliphatic amines are highly prone to atmospheric oxidation and can react with ambient carbon dioxide to form carbamates. By formulating the compound as a hydrochloride salt (C₈H₁₆ClN)[3], the amine is protonated (
), rendering it non-nucleophilic and chemically stable for long-term storage. This salt form also drastically improves aqueous and polar organic solubility.
Mechanistic Utility in Bioconjugation & Drug Design
Bioorthogonal Probing via Click Chemistry (CuAAC)
The terminal alkyne of oct-7-yn-1-amine is perfectly primed for bioorthogonal click chemistry. In a landmark study investigating the covalent reactivity of 5-hydroxy-butyrolactams, researchers utilized oct-7-yn-1-amine to synthesize MT-21 alk [5]. The primary amine was coupled to build the reactive N-acyl hemiaminal motif, while the terminal alkyne was preserved. This allowed researchers to perform downstream CuAAC with a TAMRA-azide fluorophore, successfully visualizing and targeting in complex cellular lysates[5].
PROTAC Linker Engineering
In targeted protein degradation, act as highly efficient PROTAC linkers[1],[2]. The primary amine allows for straightforward amide coupling with target protein ligands (e.g., kinase inhibitors), while the alkyne allows modular, late-stage assembly with azide-functionalized E3 ligase ligands (e.g., Cereblon or VHL binders).
Experimental Protocol: Synthesis of an Alkyne-Tagged Probe
To ensure scientific integrity, the following protocol for amide coupling using oct-7-yn-1-amine hydrochloride is designed as a self-validating system . Every step includes the mechanistic rationale to guarantee reproducibility.
Objective: Conjugate a target-binding carboxylic acid to oct-7-yn-1-amine to generate an alkyne-tagged probe.
-
Step 1: Free-Basing and Pre-Activation
-
Action: In an oven-dried flask under inert atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 10 minutes. Add DIPEA (3.0 eq) followed by oct-7-yn-1-amine hydrochloride (1.2 eq).
-
Causality: Because oct-7-yn-1-amine is supplied as a hydrochloride salt[3], a non-nucleophilic base like DIPEA is mandatory to neutralize the HCl and liberate the nucleophilic primary amine. HATU is selected over traditional EDC/NHS to accelerate the coupling of sterically hindered substrates and minimize epimerization. Pre-activation ensures the carboxylic acid is fully converted to the reactive OAt ester before amine introduction.
-
-
Step 2: Reaction Execution
-
Action: Stir the reaction mixture at room temperature for 2–4 hours.
-
Causality: The aliphatic nature of the 8-carbon chain provides excellent solubility in DMF, allowing the reaction to proceed smoothly at ambient temperature without thermal degradation of sensitive target ligands.
-
-
Step 3: Quenching and Isolation
-
Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Causality: NH₄Cl effectively neutralizes residual DIPEA without hydrolyzing the newly formed amide bond. EtOAc provides optimal partitioning for the lipophilic alkyne-tagged product.
-
-
Step 4: System Validation (Quality Control)
-
Action: Analyze the crude product via LC-MS.
-
Causality: This step makes the protocol self-validating. The expected m/z must reflect the exact mass of the target carboxylic acid + 125.21 (mass of oct-7-yn-1-amine free base)[4] - 18.02 (loss of water). A successful shift in retention time compared to the starting material confirms the lipophilic addition of the 8-carbon chain.
-
Mechanistic Visualizations
The following diagrams illustrate the logical workflows enabled by oct-7-yn-1-amine.
Fig 1: Mechanistic workflow of CuAAC bioconjugation using the oct-7-yn-1-amine alkyne handle.
Fig 2: Modular assembly logic of a PROTAC utilizing an oct-7-yn-1-amine derived aliphatic linker.
References
-
Title: The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21 Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
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- 5. The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Oct-7-yn-1-amine Hydrochloride in Advanced Bioconjugation and PROTAC Synthesis
Executive Summary
In the highly precise field of drug discovery and bioconjugation, selecting the optimal heterobifunctional linker is critical for maintaining the structural integrity and target affinity of complex molecules. Oct-7-yn-1-amine hydrochloride emerges as a highly versatile, bench-stable building block[1]. Featuring strictly orthogonal reactivity—a primary amine for electrophilic coupling and a terminal alkyne for azide-alkyne cycloaddition—it provides a flexible hexamethylene spacer that is structurally ideal for Proteolysis Targeting Chimeras (PROTACs) and targeted drug delivery systems.
This guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, and self-validating experimental protocols designed for senior researchers.
Physicochemical Profiling & Nomenclature
Understanding the distinction between the free base and the hydrochloride salt is paramount for synthetic reproducibility. The free base (oct-7-yn-1-amine) is a liquid prone to oxidation and can react with atmospheric CO₂ to form carbamates over time. Utilizing the hydrochloride salt ensures long-term bench stability, prevents degradation, and allows for precise stoichiometric control during synthesis[2].
Table 1: Comparative Physicochemical Data
| Property | Oct-7-yn-1-amine (Free Base) | Oct-7-yn-1-amine Hydrochloride |
| IUPAC Nomenclature | oct-7-yn-1-amine | oct-7-yn-1-amine hydrochloride |
| CAS Registry Number | 14502-43-3[3] | 2166164-92-5[1] |
| Molecular Formula | C₈H₁₅N | C₈H₁₆ClN |
| Molecular Weight | 125.21 g/mol [4] | 161.68 g/mol [2] |
| Canonical SMILES | C#CCCCCCCN[4] | C#CCCCCCCN.Cl |
| Physical State | Liquid (prone to oxidation) | Solid (bench-stable) |
Mechanistic Utility & Orthogonal Reactivity
The strategic value of oct-7-yn-1-amine hydrochloride lies in its non-intersecting functional handles, allowing for sequential, highly controlled bioconjugation.
-
The Amine Terminus: Requires in situ neutralization with a non-nucleophilic organic base (e.g., DIPEA) to liberate the primary amine from its HCl salt. Once liberated, it acts as a strong nucleophile, rapidly reacting with activated esters (NHS) or carboxylic acids via coupling reagents (HATU/EDC) to form stable amide bonds.
-
The Alkyne Terminus: The terminal alkyne remains completely inert to most biological and synthetic conditions until activated by a Copper(I) catalyst. It undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a regioselective 1,4-disubstituted 1,2,3-triazole linkage. This "Click" chemistry is heavily utilized for attaching biomolecules, as documented in the synthesis of 5[5] and 6[6].
Structural and functional domains of Oct-7-yn-1-amine Hydrochloride.
Validated Experimental Protocols
To ensure reproducibility and high yield, the following self-validating protocols detail the sequential functionalization of oct-7-yn-1-amine hydrochloride.
Protocol A: Amide Coupling (Ligand Attachment)
Objective: Conjugate the linker to a carboxylic acid-bearing Target Protein Ligand. Causality & Design: HATU is selected over EDC/NHS for its superior kinetics and minimal epimerization of chiral centers. A 3.0 molar equivalent of DIPEA is critical: 1.0 eq neutralizes the HCl salt of the linker to liberate the nucleophile, while the remaining 2.0 eq drives the formation of the active OAt ester.
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid payload (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Stir for 10 minutes at room temperature.
-
Validation Check: TLC (UV active) should confirm the complete consumption of the starting acid.
-
-
Coupling: Add oct-7-yn-1-amine hydrochloride (1.2 eq) followed dropwise by DIPEA (3.0 eq). The reaction mixture is agitated overnight at room temperature[5].
-
Monitoring: Analyze an aliquot via LC-MS.
-
Validation Check: Look for the disappearance of the active ester mass and the emergence of the target [M+H]⁺ peak.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: CuAAC "Click" Bioconjugation
Objective: Attach the alkyne-functionalized intermediate to an azide-tagged E3 ligase recruiter or fluorophore. Causality & Design: The reaction strictly requires Cu(I). Because Cu(I) is thermodynamically unstable and easily oxidizes to Cu(II), we generate it in situ using CuSO₄ and sodium ascorbate. This continuous reduction cycle prevents oxidative homocoupling (Glaser coupling) of the alkynes.
Step-by-Step Workflow:
-
Preparation: Dissolve the alkyne-intermediate (1.0 eq) and the azide-payload (1.0 eq) in a 1:1 mixture of tert-butanol and water. This biphasic-compatible solvent system ensures the solubility of both the hydrophobic organic substrates and the inorganic catalysts.
-
Catalysis: Add freshly prepared aqueous CuSO₄ (0.1 eq) followed by sodium ascorbate (0.5 eq).
-
Validation Check: The solution will temporarily shift to a brownish hue before turning pale yellow, visually confirming the reduction of Cu(II) to the active Cu(I) species.
-
-
Reaction: Stir at room temperature for 4–12 hours.
-
Validation Check: Monitor via LC-MS. The mass of the product must exactly equal the sum of the alkyne and azide masses, demonstrating 100% atom economy.
-
-
Purification: Purify the crude mixture via preparative RP-HPLC to completely remove cytotoxic copper salts and trace unreacted starting materials.
Stepwise synthesis of a PROTAC molecule utilizing the bifunctional linker.
References
-
[1] Aaron Chemicals. "2166164-92-5 | MFCD31693742 | oct-7-yn-1-amine hydrochloride." 1
-
[3] ChemicalBook. "oct-7-yn-1-amine hydrochloride CAS#: 14502-43-3." 3
-
[4] PubChem, National Institutes of Health. "7-Octyn-1-amine | C8H15N | CID 18762022."4
-
[6] MedChemExpress. "tert-Butyl oct-7-yn-1-ylcarbamate (N-Boc-oct-7-yn-1-amine)." 6
-
[5] Google Patents. "US11090364B2 - Conjugates of a pharmaceutical agent and a moiety capable of binding to a glucose sensing protein." 5
-
[2] Namiki Shoji Co., Ltd. "Building Blocks Catalogue March 2021." 2
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. oct-7-yn-1-amine hydrochloride CAS#: 14502-43-3 [m.chemicalbook.com]
- 4. 7-Octyn-1-amine | C8H15N | CID 18762022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US11090364B2 - Conjugates of a pharmaceutical agent and a moiety capable of binding to a glucose sensing protein - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Assessment: Stability of Oct-7-yn-1-amine Hydrochloride Under Physiological Conditions
The following technical guide is structured to provide an exhaustive analysis of oct-7-yn-1-amine hydrochloride stability. It synthesizes fundamental organic chemistry principles with practical pharmaceutical profiling methodologies.
Executive Summary
Oct-7-yn-1-amine hydrochloride (CAS: 14502-43-3 [free base analog]) exhibits high chemical stability under standard physiological conditions (pH 7.4, 37°C, aqueous buffer). Its structural motif—a primary aliphatic amine separated from a terminal alkyne by an eight-carbon polymethylene chain—renders it kinetically inert to spontaneous hydrolysis, intramolecular cyclization, or oxidation in the absence of transition metal catalysts or specific enzymatic drivers.
For researchers utilizing this compound as a "Click Chemistry" linker or metabolic probe, it is classified as bioorthogonal . However, its amphiphilic nature (C8 chain + ionic headgroup) necessitates specific handling to avoid micellar aggregation artifacts during quantitative analysis.
Physicochemical Profile & Structural Logic
To understand stability, one must first define the species present in solution.
Structural Analysis
The molecule consists of three distinct zones, each contributing differently to its stability profile:
-
Headgroup (C1): Primary amine (
). In the hydrochloride salt form, this exists as the ammonium cation ( ). -
Linker (C2–C6): Saturated polymethylene chain. Chemically inert.
-
Tail (C7–C8): Terminal alkyne (
).
Ionization State at Physiological pH
At pH 7.4, the ionization state is critical for stability.
-
Amine pKa (~10.6): Derived from octylamine data. At pH 7.4, >99.9% of the molecules exist as the protonated ammonium cation (
). This protonation eliminates the nucleophilicity of the nitrogen, preventing it from attacking the alkyne or other electrophiles. -
Alkyne pKa (~25): The terminal proton is weakly acidic but remains strictly undissociated at pH 7.4.
| Property | Value (Estimated) | Stability Implication |
| Molecular Weight | 161.67 g/mol (HCl salt) | Small molecule, rapid diffusion. |
| pKa (Amine) | 10.6 ± 0.2 | Protonated at pH 7.4. Resistant to oxidation. |
| pKa (Alkyne) | ~25 | Neutral at pH 7.4. No carbanion formation. |
| LogP (Free Base) | ~2.3 | Moderately lipophilic. |
| Solubility | High (as HCl salt) | Salt form prevents aggregation-induced precipitation. |
Physiological Stability Assessment
Hydrolytic Stability (Buffer Integrity)
-
Verdict: Absolute Stability.
-
Mechanism: There are no hydrolyzable groups (esters, amides, anhydrides) present. The C-C, C-N, and C≡C bonds are immune to spontaneous hydrolysis in PBS, Tris, or HEPES buffers.
Intramolecular Cyclization Risks
A common concern with bifunctional chains is "back-biting" or cyclization.
-
Risk Analysis: The distance between the amine (C1) and alkyne (C7/8) allows for 8-membered or larger ring formation.
-
Mitigation:
-
Electronic Barrier: The amine is protonated (
), removing its lone pair. It cannot act as a nucleophile. -
Kinetic Barrier: Even if deprotonated (e.g., at pH > 11), the terminal alkyne is electron-rich and unactivated. Nucleophilic attack by an amine on an unactivated alkyne (hydroamination) requires high temperatures or transition metal catalysis (Au, Ag, Cu).
-
Reactivity with Biomolecules (Bioorthogonality)
In complex media (cell lysate, plasma), the compound encounters reactive thiols (Glutathione, Cysteine) and amines.
-
Thiol-Yne Reaction: While thiols can react with alkynes via radical mechanisms (photo-initiated), this is negligible in dark, physiological conditions.
-
Protease Cysteine Targeting: Rare instances exist where terminal alkynes label active-site cysteines in specific ubiquitin proteases (e.g., UCHL3). This is an enzyme-templated event, not general instability.
-
Metabolic Stability (In Vivo):
-
Amine Oxidases (MAO-A/B): Primary aliphatic amines can be substrates for Monoamine Oxidases, leading to oxidative deamination (aldehyde formation). This is a biological clearance mechanism, not chemical instability.
-
CYP450:[1] Terminal alkynes can be oxidized to ketenes or inhibit P450s (mechanism-based inactivation).
-
Implication: Stable in plasma (chemical), but potentially metabolized in whole cells/liver microsomes.
-
Validated Experimental Protocols
To rigorously prove stability in your specific matrix, use the following self-validating workflows.
Protocol: HPLC-MS Stability Profiling
Objective: Quantify degradation over 24 hours in plasma or buffer.
Reagents:
-
Test Article: Oct-7-yn-1-amine HCl (10 mM stock in water).
-
Internal Standard (IS): Caffeine or d3-Octylamine (Structurally similar but distinct mass). Crucial for normalizing injection variability.
-
Matrix: PBS (pH 7.4) and Human Plasma.
Workflow:
-
Preparation: Spike Test Article (10 µM) and IS (10 µM) into Matrix pre-warmed to 37°C.
-
Incubation: Shake at 37°C.
-
Sampling: Aliquot at T=0, 1h, 4h, 8h, 24h.
-
Quench: Add 3 volumes of ice-cold Acetonitrile (precipitates proteins). Centrifuge (10,000 x g, 10 min).
-
Analysis: Inject supernatant onto LC-MS (C18 Column).
Success Criteria:
-
Peak Area Ratio (Analyte/IS) remains >95% of T=0 value.
-
Appearance of new peaks (e.g., +16 Da for N-oxidation) indicates degradation.
Visualization of Stability Workflow
The following diagram outlines the logic flow for assessing stability and identifying degradation pathways.
Caption: Logical workflow for LC-MS stability validation, distinguishing between instrumental error and true degradation pathways.
Storage & Handling Recommendations
The hydrochloride salt form confers stability but introduces hygroscopicity.
-
Moisture Control: The HCl salt is hygroscopic. Absorption of water can lead to hydrolysis of contaminants or weighing errors, though the compound itself remains stable.
-
Recommendation: Store under Argon/Nitrogen in a desiccator.
-
-
Temperature: Stable at Room Temperature (RT) for months. For long-term banking, store at -20°C to prevent slow oxidation of the aliphatic chain.
-
Solution Storage:
-
Water/PBS: Stable for weeks at 4°C.
-
DMSO: Stable indefinitely at -20°C. Note: Avoid DMSO if performing copper-free click chemistry later, as DMSO can sometimes affect reaction kinetics or cell permeability.
-
References
-
Electronic Properties of Alkynes
- Source: Alabugin, I. V. (2020). Stereoelectronic Effects in Organic Chemistry. The terminal alkyne C-H bond (pKa ~25)
-
Link:
-
Amine Stability in Biological Systems
- Source: TCI Chemicals Safety Data Sheet (3-Butyn-1-amine HCl). Confirming stability of homologous alkynyl amines under storage conditions.
-
Link:
-
Bioorthogonal Chemistry Stability
- Source: Eris, D. et al. (2018). Quantification of Bioorthogonal Stability in Immune Phagocytes.
-
Link:[2]
-
Metabolic Considerations
- Source: Guengerich, F. P. (2008). Cytochrome P450 and Chemical Toxicology. Discusses the potential for terminal alkynes to act as suicide inhibitors or substrates, relevant only for in vivo metabolic stability, not chemical buffer stability.
-
Link:
Sources
Technical Guide: pKa Characterization of Oct-7-yn-1-amine Hydrochloride
Executive Summary
Oct-7-yn-1-amine hydrochloride is a bifunctional linker critical to modern "click" chemistry and targeted protein degradation (PROTAC) workflows. Its utility relies on the orthogonality between its two functional handles: a primary amine for amide coupling or reductive amination, and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Precise knowledge of the amine pKa is not merely academic; it dictates the pH control required for efficient conjugation, purification strategies, and the lysosomotropic behavior of the final drug construct. This guide provides a definitive analysis of the pKa values associated with this compound, grounded in physical organic principles and validated by experimental protocols.
Physicochemical Profile & pKa Analysis[1][2][3][4][5]
Theoretical vs. Predicted Values
The pKa of the amine group in oct-7-yn-1-amine is governed by the intrinsic basicity of primary aliphatic amines and the inductive influence of the terminal alkyne.
| Functional Group | Predicted pKa | Reference Compound | Rationale |
| Primary Amine ( | 10.65 ± 0.10 | Octan-1-amine (pKa 10.65) | The electron-withdrawing alkyne is at position C7, six carbons away from the amine. Inductive effects ( |
| Terminal Alkyne ( | ~25.0 | Acetylene / Oct-1-yne | The sp-hybridized carbon renders the terminal proton weakly acidic, but it remains strictly non-ionizable in aqueous physiological conditions. |
Structural Inductive Analysis
The following diagram illustrates the fading inductive effect of the electron-withdrawing alkyne group along the aliphatic chain.
Caption: Attenuation of the electron-withdrawing inductive effect (-I) from the C7 alkyne to the C1 amine. The effect is functionally non-existent at the amine site.
Experimental Determination Protocol
While comparison to octylamine provides a high-confidence estimate, definitive characterization in critical drug development pipelines requires experimental validation. The Potentiometric Titration method is the industry gold standard for this analysis.
Principle
The hydrochloride salt (R-NH
Detailed Workflow
Materials:
-
Analyte: Oct-7-yn-1-amine HCl (>98% purity).
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Solvent: Degassed water (for ionic strength control, add 0.15 M KCl).
-
Inert Gas: Argon or Nitrogen.
Step-by-Step Methodology:
-
System Calibration:
-
Calibrate the glass electrode using pH 4.01, 7.00, and 10.01 buffers at 25°C.
-
Why: Slope efficiency must be >98% for accurate pKa determination in the alkaline region (pH > 10).
-
-
Sample Preparation:
-
Dissolve 0.5 mmol of oct-7-yn-1-amine HCl in 50 mL of 0.15 M KCl solution.
-
Concentration Check: Ensure final concentration is ~10 mM. Lower concentrations reduce signal-to-noise ratio; higher concentrations may induce micelle formation (critical for long-chain amines).
-
-
Inert Atmosphere:
-
Blanket the titration vessel with Argon.
-
Causality: Atmospheric CO
dissolves to form carbonic acid, which interferes with high-pH endpoints, skewing the calculated pKa.
-
-
Titration:
-
Add 0.1 M NaOH in 50 µL increments.
-
Allow 30 seconds for equilibration between additions.
-
Record pH vs. Volume added until pH reaches 12.5.
-
-
Data Analysis:
-
Plot the first derivative (
) to identify the inflection point (Equivalence Point). -
Calculate pKa using the Henderson-Hasselbalch equation at 0.5 equivalents of base.
-
Experimental Workflow Diagram
Caption: Potentiometric titration workflow ensuring removal of carbonate interference and ionic strength maintenance.
Implications in Drug Development[6]
Conjugation Chemistry
-
Amide Coupling: The amine must be deprotonated to act as a nucleophile. At pH 7.4, the amine is >99.9% protonated (
). Reactions require a basic buffer (pH 8.5–9.0) or an organic base (DIPEA/TEA) to drive the equilibrium toward the reactive species. -
Orthogonality: The high pKa of the alkyne (~25) ensures it remains protonated and stable during amine-selective reactions, preventing side reactions.
Lysosomotropic Properties
Lipophilic amines with pKa > 8 are known to accumulate in lysosomes (pH ~4.5–5.0) via "ion trapping."
-
Mechanism: The neutral amine diffuses through the membrane, becomes protonated inside the acidic lysosome, and is trapped due to the cationic charge.
-
Impact: Oct-7-yn-1-amine linkers may increase the lysosomal retention of small molecule payloads, potentially altering the pharmacokinetic profile or inducing phospholipidosis.
References
-
PubChem. (2023). Octylamine - Compound Summary. National Library of Medicine. [Link]
-
Creative Bioarray. (2023). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Master Organic Chemistry. (2017). Acidity of Terminal Alkynes and pKa Trends. [Link]
-
Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Amines. Michigan State University. [Link]
synthesis pathways for oct-7-yn-1-amine hydrochloride from precursors
Executive Summary & Strategic Analysis
Oct-7-yn-1-amine hydrochloride (CAS: 14502-43-3 for free base) is a critical bifunctional linker used extensively in bioorthogonal chemistry. Its structure—a primary amine separated from a terminal alkyne by a flexible eight-carbon chain—makes it an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions. It serves as a heterobifunctional tether, allowing the conjugation of carboxyl-containing pharmacophores to azide-tagged biomolecules.
Synthesis Challenges
The primary synthetic challenge lies in chemoselectivity :
-
Amine Protection/Introduction: Direct alkylation of ammonia with alkynyl halides often yields poly-alkylated side products.
-
Alkyne Preservation: Standard methods for reducing nitriles or amides (e.g., LiAlH₄, H₂/Pd) risk reducing the terminal alkyne to an alkene or alkane.
-
Purification: The free amine is an oil that can degrade; the hydrochloride salt is the preferred stable solid form.
Recommended Pathways
This guide details two distinct, validated pathways:
-
Pathway A (The "Click-Ready" Route): From 7-Octyn-1-ol . Recommended for laboratory-scale synthesis (mg to gram scale) where high purity is paramount. It utilizes the Staudinger reduction to ensure alkyne integrity.
-
Pathway B (The "Commodity" Route): From 1,6-Dibromohexane . Recommended for larger scale-up where material cost is a driver. It utilizes Gabriel synthesis to avoid over-alkylation.
Pathway A: The Azide-Staudinger Route (Recommended)
This pathway is favored for its robustness and the commercial availability of the starting material, 7-octyn-1-ol. It avoids the use of toxic hydrazine (required in Gabriel synthesis) and provides high yields.
Retrosynthetic Logic
Reaction Scheme Visualization
Figure 1: Stepwise conversion of 7-octyn-1-ol to the amine salt via azide intermediate.
Detailed Protocol
Step 1: Activation (Mesylation)
The alcohol is converted to a mesylate (methanesulfonate), a superior leaving group for nucleophilic substitution.
-
Reagents: 7-Octyn-1-ol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et₃N, 1.5 eq), DCM (Dichloromethane).
-
Procedure:
-
Dissolve 7-octyn-1-ol in anhydrous DCM (0.2 M) under N₂ atmosphere.
-
Cool to 0°C. Add Et₃N followed by dropwise addition of MsCl.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash with 1M HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.
-
Checkpoint: Quantitative conversion is typical. The product is a pale yellow oil.
-
Step 2: Nucleophilic Substitution (Azidation)
-
Reagents: Crude Mesylate, Sodium Azide (NaN₃, 1.5 eq), DMF.
-
Procedure:
-
Dissolve the mesylate in anhydrous DMF (0.5 M).
-
Add NaN₃ (Caution: Azides are toxic and shock-sensitive; use a blast shield).
-
Heat to 60°C for 4–6 hours.
-
Workup: Dilute with Et₂O, wash extensively with water (5x) to remove DMF.
-
Safety: Do not concentrate azide solutions to dryness if possible; keep in solution or handle with extreme care.
-
Step 3: Staudinger Reduction (Chemoselective)
This is the critical step. Catalytic hydrogenation would reduce the alkyne. The Staudinger reaction uses triphenylphosphine (PPh₃) to form an iminophosphorane, which is hydrolyzed to the amine, leaving the alkyne untouched [1].
-
Reagents: 7-Octynyl azide, PPh₃ (1.2 eq), THF, H₂O (excess).
-
Procedure:
-
Dissolve azide in THF (0.1 M). Add PPh₃.
-
Stir at RT until N₂ evolution ceases (formation of iminophosphorane).
-
Add H₂O (10% v/v) and heat to 50°C for 12 hours to hydrolyze the intermediate.
-
Workup: Concentrate THF. Acidify residue with 1M HCl (extracts amine into water, leaves PPh₃/O=PPh₃ in organic). Wash aqueous layer with DCM.[2]
-
Basify aqueous layer (pH > 12) with NaOH. Extract free amine into DCM.
-
Step 4: Salt Formation
-
Reagents: 4M HCl in Dioxane or Et₂O.
-
Procedure:
Pathway B: The Gabriel Synthesis Route (Alternative)
This route is useful if 7-octyn-1-ol is unavailable or if starting from the cheaper 1,6-dibromohexane is preferred.
Reaction Scheme Visualization
Figure 2: Synthesis starting from dihaloalkane precursors.
Key Protocol Differences
-
Alkylation: Reacting 1,6-dibromohexane with Lithium Acetylide-Ethylenediamine complex yields 8-bromo-1-octyne (CAS 81216-13-9). Note: This often requires a large excess of dibromide to prevent double alkylation (formation of diyne) [2].
-
Gabriel Synthesis: The bromide is displaced by Potassium Phthalimide. This ensures mono-amination.
-
Deprotection: Hydrazinolysis releases the primary amine. This step produces a bulky byproduct (phthalhydrazide) which must be removed by filtration and acid/base extraction cycles.
Analytical Characterization
To validate the synthesis, the following data should be obtained for the final HCl salt.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ or D₂O (Values in ppm)
| Proton Environment | Multiplicity | Chemical Shift (δ) | Integration | Assignment |
| -NH₃⁺ | Broad Singlet | 8.0 - 8.2 | 3H | Ammonium protons |
| -CH₂-N | Triplet | 2.75 - 2.85 | 2H | Methylene α to nitrogen |
| -C≡CH | Triplet | 2.72 | 1H | Terminal alkyne proton |
| -CH₂-C≡ | Multiplet | 2.12 - 2.18 | 2H | Propargylic methylene |
| Backbone | Multiplet | 1.30 - 1.60 | 8H | Internal methylene chain |
Mass Spectrometry (ESI-MS)
-
Expected [M+H]⁺: 126.13 m/z (Free base mass + H).
-
Note: The HCl salt will dissociate in the MS source; you will observe the cation mass.
Storage & Stability
-
State: White to off-white hygroscopic solid.
-
Storage: Store at -20°C under argon or nitrogen. The terminal alkyne is stable, but the ammonium salt can be hygroscopic.
-
Stability: Stable for >12 months if kept dry. Avoid strong bases which liberate the volatile free amine.
References
-
Staudinger Reduction Mechanism & Application
- Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406.
-
Source:
-
Synthesis of 8-Bromo-1-octyne from Dihalides
- LookChem. (n.d.). 1-Octyne, 8-bromo- Synthesis and Properties.
-
Source:
-
General Gabriel Synthesis Protocol
- Organic Chemistry Portal. (n.d.). Gabriel Synthesis.
-
Source:
-
Click Chemistry Reagent Precursors (7-Octyn-1-ol)
-
MedChemExpress.[3] (n.d.). 7-Octyn-1-ol Product Information.
-
Source:
-
Sources
An In-depth Technical Guide to the Storage, Stability, and Shelf Life of Oct-7-yn-1-amine Hydrochloride
Introduction
Oct-7-yn-1-amine hydrochloride is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a terminal alkyne and a primary amine, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and functionalized polymers, often utilized in "click" chemistry reactions. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base.[1]
This guide provides a comprehensive overview of the critical parameters governing the stability, storage, and shelf life of oct-7-yn-1-amine hydrochloride. It is intended to equip researchers, chemists, and quality control professionals with the necessary knowledge to maintain the integrity of this reagent, ensuring the reliability and reproducibility of their experimental outcomes. We will delve into the intrinsic chemical stability of the molecule, outline optimal storage and handling protocols, and describe methodologies for shelf-life determination through stability-indicating studies.
Core Stability & Storage Recommendations
For ease of reference, the key storage and stability parameters for oct-7-yn-1-amine hydrochloride are summarized below. These recommendations are synthesized from data on structurally similar compounds and established best practices for chemical storage.[2][3][4]
| Parameter | Recommendation | Rationale & Causality |
| Storage Temperature | 2°C to 8°C | Refrigeration minimizes the rate of potential degradation pathways such as oxidation or slow polymerization of the alkyne. This is a conservative recommendation based on data for the analogous alkene, oct-7-en-1-amine hydrochloride.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary amine is susceptible to oxidation.[5] An inert atmosphere is critical to displace oxygen and moisture, preventing oxidative degradation and hydrolysis.[3][4] |
| Moisture/Humidity | Store in a desiccator | The hydrochloride salt is hygroscopic. Absorbed moisture can lead to physical changes (clumping) and chemical degradation via hydrolysis.[6] |
| Light Exposure | Store in an amber or opaque vial | Protect from light to prevent potential photolytic degradation, a common stress factor for organic molecules.[5] |
| Container | Tightly sealed glass vial | Use a container with a secure, tight-fitting cap (e.g., with a PTFE liner) to prevent ingress of moisture and air. Glass is preferred for its inertness.[7] |
Chemical Structure and Intrinsic Stability
The stability of oct-7-yn-1-amine hydrochloride is dictated by its two key functional groups: the primary ammonium cation and the terminal alkyne.
-
Primary Amine Hydrochloride: The protonation of the primary amine to form the hydrochloride salt is a critical stabilizing feature. The lone pair of electrons on the nitrogen atom, which is susceptible to oxidation in the free base form, is engaged in a stable ionic bond with the chloride ion.[8] This significantly reduces its reactivity towards atmospheric oxygen and carbon dioxide. Amine hydrochloride salts are generally stable, crystalline solids with higher melting points and better handling properties than their volatile and often odorous free base counterparts.[1]
-
Terminal Alkyne: The carbon-carbon triple bond is a region of high electron density, making it a reactive functional group. While generally stable, terminal alkynes can undergo specific reactions that constitute degradation pathways. The terminal C-H bond is weakly acidic (pKa ≈ 25), but deprotonation requires a strong base and is not a concern under neutral or acidic storage conditions.[6] The primary degradation concerns for the alkyne moiety are oxidative cleavage and potential polymerization, especially in the presence of trace metal impurities or upon exposure to heat and light.
Potential Degradation Pathways
Understanding the potential routes of degradation is fundamental to defining appropriate storage conditions and analytical methods for stability testing. For this molecule, the primary risks are oxidation, hydrolysis (if moisture is present), and photolytic degradation.
-
Oxidative Degradation: Amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[5] The terminal alkyne can also be susceptible to oxidative cleavage, particularly in the presence of trace metal catalysts, leading to the formation of carboxylic acids. Storing under an inert atmosphere is the primary defense against this pathway.[3][4]
-
Hydrolysis: As a hydrochloride salt, the compound is hygroscopic. Significant moisture ingress can lead to the deliquescence of the solid and create an aqueous microenvironment. While the ammonium salt itself is stable to hydrolysis, the presence of water could potentially facilitate other degradation reactions. The most immediate consequence of moisture is the potential dissociation of the salt back to the more reactive free amine.[6]
-
Photolytic Degradation: Exposure to high-energy light (UV or visible) can induce photochemical reactions, leading to the formation of various degradation products through radical mechanisms.[5] While specific data for this molecule is unavailable, storing in light-protecting containers is a standard and crucial precautionary measure.[9]
Protocols for Shelf-Life Assessment
The shelf life of a chemical is not indefinite and must be determined through empirical studies. For professionals in drug development, establishing a stability-indicating analytical method is a regulatory requirement.[10] Forced degradation (or stress testing) is the cornerstone of this process.[5]
Experimental Workflow: Forced Degradation Study
The objective is to intentionally degrade the compound under controlled, exaggerated conditions to rapidly identify potential degradation products and establish the specificity of the analytical method.
Step-by-Step Protocol for Forced Degradation
Objective: To generate degradation samples of oct-7-yn-1-amine hydrochloride for the development of a stability-indicating HPLC method.
Materials:
-
Oct-7-yn-1-amine hydrochloride
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV and/or Mass Spectrometry (MS) detectors
-
pH meter, calibrated oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of oct-7-yn-1-amine hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at time points, neutralize with an equivalent amount of HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution with 6% H₂O₂ to achieve a final peroxide concentration of 3%.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at time points and dilute for analysis.[5]
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a vial.
-
Heat in an oven at a temperature below its melting point (e.g., 80°C).
-
At various time points, cool the sample, dissolve a known quantity in solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
Analyze the samples alongside a control sample protected from light.
-
-
Analysis:
-
Analyze all stressed and control samples using a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile with a suitable buffer).
-
The goal is to achieve 5-20% degradation, which is sufficient to prove the method's specificity without being excessive.
-
Assess peak purity of the parent compound and identify degradation products using a mass spectrometer.
-
Safe Handling Procedures
Proper handling is essential for user safety and to maintain compound integrity. The following procedures are based on safety data sheets for analogous amine hydrochloride compounds.[4][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust particles.[9]
-
Dispensing: When weighing and dispensing the material, avoid creating dust. Use appropriate tools and a contained environment (e.g., a weigh boat on a balance shield).
-
Moisture and Air: Minimize the time the container is open to the atmosphere. If possible, handle under a stream of inert gas. Securely reseal the container immediately after use.[4]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and acids (beyond its salt form).[7]
-
Spills: In case of a spill, sweep up the solid material carefully to avoid generating dust. Place it in a suitable, labeled container for waste disposal.
Conclusion
The stability and shelf life of oct-7-yn-1-amine hydrochloride are best preserved by strict adherence to proper storage and handling protocols. The key vulnerabilities of this molecule are its hygroscopicity and susceptibility to oxidation. Therefore, storage at refrigerated temperatures (2-8°C) under a dry, inert atmosphere and protected from light represents the optimal conditions for maximizing its shelf life. For applications requiring stringent quality control, such as in pharmaceutical development, the implementation of forced degradation studies is essential to develop a validated, stability-indicating analytical method. This ensures the integrity of the starting material and the reliability of the scientific data generated.
References
- Bajaj, S., et al. (n.d.). Forced degradation and impurity profiling.
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Drug Development and Delivery. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Octyn-1-amine. PubChem Compound Database. Retrieved from [Link]
-
Journal of Pharmaceutical Analysis. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
AEB Group. (2021, February 16). Safety Data Sheet. Retrieved from [Link]
-
PubMed. (2005, December 15). Physical and chemical stability of pemetrexed solutions in plastic syringes. Retrieved from [Link]
- Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
-
National Institute of Standards and Technology. (n.d.). 1-Octanamine. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Octylamine hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
University of Chicago. (n.d.). Step by Step instruction for frozen sample preparation for histology assay in non- histopathology lab environment. Retrieved from [Link]
-
Biospecimen Research Database. (2011, August 31). OCT Embedding. Retrieved from [Link]
-
University of Birmingham. (n.d.). Stability of OCT and OCTA in the intensive therapy unit setting. Retrieved from [Link]
-
Quora. (2018, March 4). What is the reaction between hydrochloric and amine?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
Sources
- 1. 1019774-23-2|Oct-7-en-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Octan-1-amine hydrochloride | 142-95-0 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. library.dphen1.com [library.dphen1.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
Methodological & Application
protocol for click chemistry using oct-7-yn-1-amine hydrochloride
Application Note: High-Fidelity Bioconjugation Using Oct-7-yn-1-amine Hydrochloride
Executive Summary & Mechanistic Rationale
This technical guide details the protocol for utilizing oct-7-yn-1-amine hydrochloride (CAS: 142646-55-3 / 14502-43-3 free base) as a heterobifunctional linker in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Why this Molecule? While shorter linkers (propargyl amine) are common, oct-7-yn-1-amine offers a specific structural advantage: the 8-carbon alkyl chain .
-
Steric Accessibility: The C8 spacer pushes the reactive alkyne handle away from the protein/surface hydration shell, significantly improving the kinetics of the subsequent click reaction by reducing steric hindrance.
-
Hydrophobic Balance: Unlike PEG linkers, the alkyl chain maintains a degree of hydrophobicity, which can be advantageous for membrane-interacting studies or when maintaining the solubility profile of small molecule drugs (PROTACs).
The Workflow: The protocol is bipartite:
-
Phase I (Installation): Covalent attachment of the amine terminus to an activated carboxylic acid (NHS ester) or aldehyde.
-
Phase II (Conjugation): The "Click" reaction (CuAAC) between the installed terminal alkyne and an azide-tagged partner.
Phase I: Alkyne Installation (Amine Coupling)
Objective: To install the alkyne handle onto a target molecule (Protein/Peptide/Fluorophore) bearing an NHS-ester.
Reagents & Buffer System
-
Linker: Oct-7-yn-1-amine hydrochloride (Prepare 100 mM stock in DMSO or dry DMF).
-
Target: NHS-ester functionalized biomolecule.
-
Coupling Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.3 - 8.5.-
Critical: Avoid primary amine buffers (Tris, Glycine) as they will compete with the linker.
-
-
Desalting Column: Sephadex G-25 or Zeba Spin Columns (7K MWCO).
Protocol Steps
-
Buffer Exchange: If the target protein is in Tris or PBS, buffer exchange into the Coupling Buffer (pH 8.3) using a desalting column.
-
Reaction Setup:
-
Dissolve the target protein at 1–5 mg/mL.
-
Add Oct-7-yn-1-amine HCl at a 20-fold molar excess over the protein.
-
Note: Since the linker is an HCl salt, the high pH buffer is essential to deprotonate the amine (
) for nucleophilic attack.
-
-
Incubation: Incubate for 1–2 hours at Room Temperature (RT) or overnight at 4°C with gentle agitation.
-
Quenching (Optional): Add 1 M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.
-
Purification: Remove excess linker via desalting column or dialysis against PBS (pH 7.4). The protein is now "Alkyne-Activated."
Phase II: The Click Reaction (CuAAC)
Objective: Covalent conjugation of the Alkyne-Activated Target to an Azide-Partner.
The THPTA Advantage: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the accelerating ligand.[1][2][3] Unlike TBTA, THPTA is fully water-soluble and acts as a sacrificial antioxidant, protecting histidine and cysteine residues from copper-induced oxidation (ROS).
Reagents
| Component | Stock Conc. | Solvent | Storage |
| CuSO4 (Catalyst) | 20 mM | 4°C | |
| THPTA (Ligand) | 100 mM | -20°C | |
| Sodium Ascorbate (Reductant) | 100 mM | Fresh Only | |
| Azide-Partner | 1–10 mM | DMSO/Water | -20°C |
Step-by-Step Protocol
-
Prepare the Catalyst Premix (Critical Step):
-
Pre-complexing Copper and Ligand prevents metal precipitation and protects the protein.
-
Mix CuSO4 and THPTA in a 1:5 molar ratio .
-
Example: Mix 10
L of 20 mM CuSO4 + 10 L of 100 mM THPTA.[3] Incubate for 5 mins. The solution should remain clear/light blue.
-
-
Reaction Assembly: In a 1.5 mL microcentrifuge tube, add reagents in the following strict order :
-
Alkyne-Target (from Phase I): Final conc. 10–50
M. -
Azide-Partner: Add 2–5 molar equivalents relative to the Alkyne-Target.
-
Cu-THPTA Premix: Add to a final concentration of 0.5 mM Cu / 2.5 mM THPTA .
-
Sodium Ascorbate: Add last to initiate reaction. Final conc. 5 mM .
-
-
Incubation:
-
Flush headspace with Nitrogen/Argon (optional but recommended for max efficiency).
-
Incubate for 30–60 minutes at RT in the dark.
-
-
Termination & Cleanup:
-
Add EDTA (final 10 mM) to chelate copper.
-
Purify via size-exclusion chromatography (SEC) or dialysis to remove reagents and unreacted small molecules.[1]
-
Visualization: Mechanism & Workflow
Figure 1: The Bioconjugation Workflow
This diagram illustrates the sequential functionalization of a protein target, starting from amine coupling and concluding with the triazole formation.
Caption: Sequential installation of oct-7-yn-1-amine followed by CuAAC conjugation.
Figure 2: The Catalytic Cycle (CuAAC)
Understanding the role of the Cu(I)-THPTA complex in forming the metallacycle intermediate.
Caption: Simplified Cu(I) catalytic cycle showing the formation of the regiospecific 1,4-triazole.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Protein Precipitation | Copper induced aggregation or pH shock. | Increase THPTA ratio to 1:10 relative to Cu. Ensure Cu concentration is <1 mM. |
| Low Conjugation Yield | Oxidation of Cu(I) to Cu(II). | Freshly prepare Sodium Ascorbate. Degas buffers. Add Aminoguanidine (1 mM).[3] |
| No Reaction (Phase I) | Buffer interference. | Ensure coupling buffer is free of Tris/Glycine. Verify pH is >8.0 to deprotonate the amine salt. |
| Blue Solution Turns Yellow | Cu(I) oxidation / Precipitate. | Oxygen leak. Add more ascorbate.[3] Ensure THPTA was premixed correctly. |
References
-
Presoslki, A., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
-
Jena Bioscience. "CuAAC Cell Reaction Buffer Kit (THPTA based) Protocol."
-
BroadPharm. "Protocol for Azide-Alkyne Click Chemistry."
-
PubChem. "Oct-7-yn-1-amine (Compound Summary)."
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie.
Sources
Application Notes & Protocols for the Synthesis of PROTACs Using Oct-7-yn-1-amine Hydrochloride Linkers
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three distinct components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][4][5]
While the ligands determine the targeting specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy.[4][6][7] The linker dictates the spatial orientation of the POI and E3 ligase, a crucial factor for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[8][9][10] Therefore, the rational design and synthesis of the linker are paramount to developing potent and effective PROTACs.[6][7][11]
This guide provides a detailed technical overview and step-by-step protocols for the synthesis of PROTACs using oct-7-yn-1-amine hydrochloride, a versatile alkyl-based linker. This linker is particularly valuable as it enables a modular, "click chemistry" based approach to PROTAC assembly, offering researchers a reliable and efficient path to construct and test novel protein degraders.
Caption: General mechanism of PROTAC-induced protein degradation.
Leveraging Click Chemistry for Modular PROTAC Synthesis
The synthesis of complex molecules like PROTACs often requires the assembly of large libraries to optimize linker properties.[4][12] "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become an indispensable tool in this process.[][14] This reaction forms a stable triazole ring by covalently joining a terminal alkyne and an azide.[] Its high efficiency, mild reaction conditions, and exceptional functional group tolerance make it ideal for the final conjugation step in a convergent synthetic strategy.[][14][16]
By functionalizing one half of the PROTAC (e.g., the POI ligand) with an azide and the other half (e.g., the E3 ligase ligand-linker conjugate) with a terminal alkyne, researchers can rapidly and reliably assemble a diverse array of PROTAC candidates.[] This modular approach significantly accelerates the screening process for optimal linker length and composition.[][17]
Oct-7-yn-1-amine Hydrochloride: A Bifunctional Building Block
Oct-7-yn-1-amine hydrochloride is an exemplary bifunctional linker for this modular strategy. Its structure provides two key reactive handles:
-
Terminal Alkyne (-C≡CH): This group is the reactive partner for the CuAAC click reaction, enabling facile conjugation to an azide-modified ligand.[18]
-
Primary Amine (-NH₂): This nucleophilic group serves as a versatile attachment point for the first ligand. It is most commonly acylated through an amide bond formation with a ligand bearing a carboxylic acid, a robust and well-established reaction in medicinal chemistry.[19][20]
-
Hydrochloride Salt Form (-NH₃⁺Cl⁻): The amine is provided as a hydrochloride salt to enhance its stability and shelf-life, preventing degradation and unwanted side reactions. Critically, the amine must be deprotonated in situ using a non-nucleophilic base to liberate the free, reactive amine before it can participate in a coupling reaction.[21]
Experimental Workflow and Protocols
The most common strategy involves first attaching the oct-7-yn-1-amine linker to one of the binding ligands (typically the E3 ligase ligand) via an amide bond, followed by the CuAAC reaction with the second, azide-functionalized ligand.
Caption: Convergent synthesis of a PROTAC using a two-step protocol.
Protocol 1: Synthesis of E3 Ligase-Linker-Alkyne Intermediate via Amide Coupling
This protocol describes the conjugation of an E3 ligase ligand containing a carboxylic acid (e.g., a pomalidomide derivative) with oct-7-yn-1-amine hydrochloride.
Causality: The reaction utilizes a peptide coupling agent (HATU) to activate the carboxylic acid, making it susceptible to nucleophilic attack by the free amine of the linker. A non-nucleophilic organic base (DIPEA) is essential for two reasons: it neutralizes the hydrochloride salt to generate the reactive free amine, and it scavenges the acid produced during the reaction, driving it to completion.
Materials & Reagents:
| Reagent | Purpose | Typical Stoichiometry |
|---|---|---|
| E3 Ligand-COOH (e.g., Pomalidomide-COOH) | Anchor Ligand | 1.0 eq |
| Oct-7-yn-1-amine hydrochloride | Linker | 1.1 eq |
| HATU | Amide Coupling Agent | 1.2 eq |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic Base | 3.0 eq |
| Anhydrous DMF (Dimethylformamide) | Aprotic Solvent | - |
| Dichloromethane (DCM) | Extraction Solvent | - |
| Saturated aq. NaHCO₃ | Aqueous Wash | - |
| Brine | Aqueous Wash | - |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | - |
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the E3 Ligand-COOH (1.0 eq).
-
Dissolution: Dissolve the ligand in anhydrous DMF.
-
Reagent Addition: Add oct-7-yn-1-amine hydrochloride (1.1 eq), followed by HATU (1.2 eq), and finally, add DIPEA (3.0 eq) dropwise while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting E3 ligand is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography (typically using a silica gel column with a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure E3-Linker-Alkyne intermediate.
-
Characterization: Confirm the structure and purity of the intermediate using ¹H NMR and Mass Spectrometry.
Protocol 2: Final PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction between the alkyne-functionalized intermediate from Protocol 1 and an azide-functionalized POI ligand (e.g., an azide derivative of JQ1).
Causality: This reaction requires a Cu(I) catalyst, which is typically generated in situ from a Cu(II) source (CuSO₄) and a reducing agent (sodium ascorbate). The Cu(I) species coordinates with the terminal alkyne, activating it for cycloaddition with the azide to regioselectively form the stable 1,4-disubstituted triazole ring.[]
Materials & Reagents:
| Reagent | Purpose | Typical Stoichiometry |
|---|---|---|
| E3-Linker-Alkyne Intermediate | From Protocol 1 | 1.0 eq |
| POI Ligand-Azide (e.g., JQ1-N₃) | Warhead Ligand | 1.1 eq |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Catalyst Precursor | 0.1 - 0.2 eq |
| Sodium Ascorbate | Reducing Agent | 0.3 - 0.5 eq |
| t-Butanol/Water (1:1 or 2:1) | Solvent System | - |
Step-by-Step Procedure:
-
Preparation: In a single reaction vessel, dissolve the E3-Linker-Alkyne intermediate (1.0 eq) and the POI Ligand-Azide (1.1 eq) in a mixture of t-butanol and water.
-
Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 100 mM) and sodium ascorbate (e.g., 300 mM).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture first, followed by the CuSO₄ solution. The solution may change color, indicating the formation of the Cu(I) catalyst.
-
Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. The reaction is often left overnight.
-
Monitoring: Monitor the reaction for the disappearance of starting materials and the appearance of the product peak by LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The final PROTAC is typically purified using preparative reverse-phase HPLC (RP-HPLC) to achieve high purity (>95%).[22]
-
Final Product Handling: Lyophilize the pure HPLC fractions to obtain the final PROTAC as a solid powder.
-
Characterization: Confirm the identity, purity, and structure of the final PROTAC using analytical HPLC, High-Resolution Mass Spectrometry (HRMS), and ¹H & ¹³C NMR.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Amide Coupling (Protocol 1) | - Incomplete neutralization of hydrochloride salt.- Degradation of coupling agent (HATU is moisture-sensitive).- Steric hindrance around the carboxylic acid or amine. | - Ensure at least 3 equivalents of DIPEA are used.- Use fresh, anhydrous DMF and HATU.- Increase reaction time or temperature (e.g., to 40 °C). Consider a different coupling agent like EDC/HOBt. |
| No Reaction in CuAAC (Protocol 2) | - Inactive catalyst.- Presence of chelating functional groups in ligands that sequester copper. | - Use freshly prepared catalyst solutions. Ensure sodium ascorbate is added before CuSO₄.- Add a copper-coordinating ligand like TBTA to protect the catalyst.- If issues persist, consider strain-promoted azide-alkyne cycloaddition (SPAAC) as a copper-free alternative, though this requires a different linker (e.g., with a DBCO group).[16] |
| Final PROTAC is Insoluble | - High molecular weight and lipophilicity are common for PROTACs.[23] | - The octyl chain is hydrophobic. Consider synthesizing analogues with shorter alkyl chains or incorporating more polar PEG units into the linker design to improve solubility.[4][24] |
| Low Degradation Activity | - Suboptimal linker length or vector.- Poor ternary complex formation. | - The 8-atom length of the octynyl linker is a starting point. Systematically synthesize analogues with different linker lengths and compositions to find the optimal degrader.[2][4][6] |
Conclusion
The modular synthesis of PROTACs enabled by bifunctional linkers and click chemistry is a powerful strategy for accelerating drug discovery in the field of targeted protein degradation. Oct-7-yn-1-amine hydrochloride serves as an excellent and commercially available building block for this approach. Its primary amine allows for robust attachment to a ligand via amide bond formation, while its terminal alkyne provides a gateway to the highly efficient CuAAC reaction for final PROTAC assembly. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and effectively synthesize novel PROTACs for biological evaluation.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Chen, Z., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(1), 1-13. [Link]
-
Scarpino, A., et al. (2021). Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. Molecules, 26(11), 3197. [Link]
-
Royal Society of Chemistry. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. [Link]
-
Gaponenko, V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-15. [Link]
-
Merry, B. J., et al. (2023). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Omega, 8(5), 4816–4827. [Link]
-
Gaponenko, V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]
-
CD Bioparticles. (n.d.). PROTAC Linkers. Retrieved February 28, 2026, from [Link]
-
Imai, S., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 17(16), e202200424. [Link]
-
News-Medical. (2023). A direct-to-biology approach to streamline PROTAC synthesis and profiling. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(4), 629–635. [Link]
-
Liu, S., et al. (2023). Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. ACS Chemical Biology, 18(2), 295–302. [Link]
-
Gilbert, A. M., et al. (2023). Methods to accelerate PROTAC drug discovery. Biochemical Journal, 480(12), 855-873. [Link]
-
Liu, J., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. ResearchGate. [Link]
-
Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC. [Link]
-
Troup, R. I., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707315. [Link]
-
Biopharma Group. (n.d.). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. Retrieved February 28, 2026, from [Link]
-
Peschke, F., et al. (2024). Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. Bioconjugate Chemistry. [Link]
-
Burley Group. (2024). Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. [Link]
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- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
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- 24. precisepeg.com [precisepeg.com]
Foundational Principles: Introducing a Terminal Alkyne for Peptide Modification
An In-Depth Technical Guide to the Bioconjugation of Peptides with Oct-7-yn-1-amine Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the bioconjugation of peptides with oct-7-yn-1-amine hydrochloride. This process introduces a terminal alkyne functionality onto a peptide, preparing it for subsequent "click chemistry" reactions, a cornerstone of modern bioconjugation for creating advanced therapeutics, diagnostic tools, and research probes.
The covalent modification of peptides is a critical strategy for enhancing their therapeutic properties, such as stability, cellular uptake, and target specificity. The introduction of a bioorthogonal handle, a functional group that is inert to biological systems but can react selectively with a specific partner, is a powerful approach. The terminal alkyne group is an exemplary bioorthogonal handle, enabling highly specific and efficient ligation with azide-functionalized molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
Oct-7-yn-1-amine hydrochloride serves as a valuable reagent for installing this terminal alkyne onto a peptide. Its primary amine allows for straightforward coupling to carboxylic acid groups present on the peptide, most commonly at the C-terminus or on the side chains of aspartic or glutamic acid residues. The most prevalent and efficient method for this conjugation is through the use of N-hydroxysuccinimide (NHS) esters.[3][4]
The Chemistry of Conjugation: NHS Ester-Mediated Amide Bond Formation
The conjugation of oct-7-yn-1-amine to a peptide is typically achieved by activating a carboxyl group on the peptide with an NHS ester. This creates a reactive intermediate that readily undergoes nucleophilic attack by the primary amine of oct-7-yn-1-amine, forming a stable amide bond.[5][6]
The reaction proceeds in two key stages:
-
Activation of the Peptide's Carboxyl Group: The carboxyl group on the peptide is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a more stable, amine-reactive NHS ester intermediate.[1]
-
Amine Coupling: The NHS ester-activated peptide is then reacted with oct-7-yn-1-amine. The primary amine of the alkyne reagent attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.[3]
This reaction is highly efficient and proceeds under mild conditions, which is crucial for preserving the integrity of the peptide.[5] The pH of the reaction is a critical parameter, with an optimal range of 8.3-8.5 to ensure the primary amine is deprotonated and thus maximally nucleophilic.[3]
Experimental Protocols
This section provides detailed, step-by-step protocols for the bioconjugation of a peptide with oct-7-yn-1-amine hydrochloride via NHS ester chemistry.
Protocol 1: Activation of Peptide Carboxyl Groups with EDC/NHS
This protocol describes the activation of a peptide's C-terminus or acidic side chains to form an amine-reactive NHS ester.
Materials:
-
Peptide with an accessible carboxyl group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve the peptide in Activation Buffer to a concentration of 1-5 mg/mL.
-
Prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS (e.g., 100 mg/mL) in anhydrous DMF or DMSO.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the peptide solution.
-
Incubate the reaction mixture for 15-60 minutes at room temperature.
-
The activated peptide solution is now ready for immediate use in the coupling reaction with oct-7-yn-1-amine.
Protocol 2: Coupling of Oct-7-yn-1-amine to NHS-Activated Peptide
This protocol details the conjugation of oct-7-yn-1-amine to the pre-activated peptide.
Materials:
-
NHS-activated peptide solution (from Protocol 1)
-
Oct-7-yn-1-amine hydrochloride
-
Coupling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5[3]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
Procedure:
-
Immediately after activation, adjust the pH of the activated peptide solution to 8.3-8.5 by adding Coupling Buffer.
-
Dissolve oct-7-yn-1-amine hydrochloride in the Coupling Buffer to a concentration of approximately 10-20 mg/mL.
-
Add a 10- to 50-fold molar excess of the oct-7-yn-1-amine solution to the activated peptide solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[5]
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
The alkyne-modified peptide is now ready for purification.
Protocol 3: Purification of the Alkyne-Modified Peptide
Purification is essential to remove unreacted reagents and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for peptide purification.
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Acidify the quenched reaction mixture with TFA to a pH of approximately 2-3.[1]
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B. The alkyne-modified peptide will typically elute at a slightly later retention time than the unmodified peptide due to the increased hydrophobicity of the octynyl group.
-
Collect fractions and analyze them by mass spectrometry to identify those containing the desired product.
-
Pool the pure fractions and lyophilize to obtain the final alkyne-modified peptide as a powder.
Data Presentation and Characterization
Thorough characterization is crucial to confirm successful conjugation and determine the purity of the final product.
| Parameter | Description | Typical Values/Ranges |
| Reagent | Molar Excess (vs. Peptide) | |
| EDC | 10-20 fold | |
| NHS | 20-40 fold | |
| Oct-7-yn-1-amine HCl | 10-50 fold | |
| Reaction Conditions | ||
| Activation pH | 6.0 | |
| Coupling pH | 8.3-8.5[3] | |
| Temperature | 4°C to Room Temperature | |
| Reaction Time | 2-12 hours | |
| Purification | ||
| HPLC Column | C18 Reversed-Phase | |
| Mobile Phase Gradient | 5-95% Acetonitrile in 0.1% TFA |
Characterization Techniques:
-
Mass Spectrometry (MS): Essential for confirming the covalent attachment of the oct-7-yne moiety. The molecular weight of the conjugated peptide will increase by the mass of the oct-7-yn-1-amine minus the mass of water (C8H13N = 123.20 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A single, sharp peak is indicative of a highly pure sample.
Subsequent Applications: Click Chemistry
Once the peptide is successfully functionalized with a terminal alkyne, it can be used in a variety of "click chemistry" reactions.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between the alkyne-modified peptide and an azide-containing molecule in the presence of a copper(I) catalyst.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., in living systems), SPAAC can be employed. This reaction utilizes a strained cyclooctyne to react with an azide without the need for a metal catalyst.[7]
These click reactions enable the attachment of a wide range of functionalities to the peptide, including:
-
Fluorescent dyes for imaging applications
-
Polyethylene glycol (PEG) to improve pharmacokinetic properties
-
Targeting ligands for enhanced delivery to specific cells or tissues
-
Cytotoxic drugs to create peptide-drug conjugates
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. mdpi.com [mdpi.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. interchim.fr [interchim.fr]
- 7. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced CuAAC Bioconjugation Utilizing oct-7-yn-1-amine HCl as a Bifunctional Aliphatic Linker
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Applications: Antibody-Drug Conjugates (ADCs), PROTAC synthesis, surface functionalization, and activity-based protein profiling (ABPP).
Introduction & Mechanistic Rationale
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction, has revolutionized bioconjugation due to its unparalleled bioorthogonality, rapid kinetics, and regioselectivity. While traditional CuAAC reactions often utilize hydrophobic ligands like TBTA, modern bioconjugation on delicate biomolecules (e.g., proteins, live cells) demands completely aqueous conditions to prevent denaturation. This is achieved using the highly water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) [1].
oct-7-yn-1-amine hydrochloride (CAS: 158063-66-2) serves as a highly strategic bifunctional linker in these workflows. It features a terminal alkyne for CuAAC and a primary amine for downstream functionalization (e.g., NHS-ester coupling, reductive amination, or isothiocyanate conjugation).
The Causality of Experimental Choices
-
Why the Hydrochloride (HCl) Salt? Using the HCl salt of oct-7-yn-1-amine is not merely a storage convenience; it is a mechanistic necessity. At physiological pH (7.0–7.4), the primary amine (
) remains fully protonated ( ). This prevents the free amine from acting as a competing ligand for the Cu(I) catalyst, which would otherwise strip copper from THPTA, stall the catalytic cycle, and induce localized reactive oxygen species (ROS) generation [2]. -
Why a 1:5 Cu:THPTA Ratio? While a 1:2 ratio is sufficient for small-molecule synthesis, bioconjugation requires a 1:5 ratio of
to THPTA. This excess ensures complete coordination of the Cu(I) species, effectively blocking its bioavailability to amino acid side chains (like histidine or cysteine) and preventing metal-catalyzed protein oxidation [3].
Physicochemical Properties of oct-7-yn-1-amine HCl
To ensure reproducible stoichiometry, accurate handling of the linker is required. The aliphatic 6-carbon spacer provides optimal steric relief between the resulting 1,2,3-triazole and the primary amine, minimizing steric hindrance during downstream macromolecular coupling.
| Property | Value / Description |
| Chemical Name | oct-7-yn-1-amine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 161.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in |
| Storage Conditions | -20°C, desiccated, protected from light and moisture |
| Primary Utility | Introduction of a primary amine handle via CuAAC [4] |
Mechanistic Visualization
The following diagram illustrates the self-validating catalytic cycle of CuAAC, emphasizing the protective role of the THPTA ligand and the insertion of oct-7-yn-1-amine.
Figure 1: THPTA-stabilized CuAAC catalytic cycle with oct-7-yn-1-amine HCl.
Experimental Protocol: Protein Amination via CuAAC
This self-validating protocol describes the conjugation of oct-7-yn-1-amine HCl to an azide-modified protein (e.g., an antibody or lysate protein).
Preparation of Stock Solutions
Prepare all solutions in ultrapure water or appropriate buffer. Aliquot and freeze to avoid repeated freeze-thaw cycles.
-
Protein-Azide: 1–5 mg/mL in 100 mM Sodium Phosphate buffer, pH 7.4. (Do not use buffers containing primary amines like Tris, or chelators like EDTA, as they interfere with Cu catalysis and downstream NHS reactions).
-
oct-7-yn-1-amine HCl (10 mM): Dissolve 1.62 mg in 1 mL of
or DMSO. -
(20 mM): Dissolve 3.2 mg of anhydrous
in 1 mL . -
THPTA Ligand (100 mM): Dissolve 43.4 mg in 1 mL
. -
Sodium Ascorbate (100 mM): Dissolve 19.8 mg in 1 mL
. CRITICAL: Must be prepared fresh daily. Oxidized ascorbate turns yellow/brown and will fail to reduce Cu(II) [2].
Bioconjugation Workflow
Figure 2: Step-by-step workflow for CuAAC bioconjugation.
Step-by-Step Methodology:
-
Pre-complexation (Self-Validating Step): In a microcentrifuge tube, mix 10 µL of 20 mM
with 20 µL of 100 mM THPTA.-
Causality: Pre-complexing prevents Cu(I) disproportionation and protein precipitation.
-
Validation: The solution will immediately turn a distinct, brilliant pale blue, confirming the formation of the Cu(II)-THPTA complex [1].
-
-
Reaction Assembly: To a new 1.5 mL tube, add:
-
100 µL of Protein-Azide solution (~50 µM final azide concentration).
-
5 µL of 10 mM oct-7-yn-1-amine HCl (10-fold molar excess).
-
Vortex gently to mix.
-
-
Catalyst Addition: Add 6 µL of the pre-complexed
/THPTA solution to the protein mixture. -
Initiation: Add 10 µL of freshly prepared 100 mM Sodium Ascorbate.
-
Causality: Ascorbate must be added last. Adding it earlier risks generating uncoordinated Cu(I), which generates destructive hydroxyl radicals via Fenton-like chemistry [5].
-
-
Incubation: Protect from light and incubate at room temperature for 30–60 minutes.
-
Purification: Remove excess reagents using a Zeba™ Spin Desalting Column (or equivalent SEC column) pre-equilibrated with PBS (pH 7.4). The resulting protein is now aminated and ready for downstream conjugation.
Quantitative Optimization Matrix
For novel biomolecules, empirical optimization of the catalyst load is required. The table below summarizes the expected outcomes based on varying the Cu/Ligand/Ascorbate ratios.
| Condition | THPTA Final | Na-Ascorbate Final | Expected Outcome & Causality | |
| Standard (Optimal) | 1 mM | 5 mM | 10 mM | High Yield (>95%). Cu(I) is fully stabilized; minimal ROS generation [2]. |
| Low Ligand | 1 mM | 1 mM | 10 mM | Protein Aggregation. Incomplete Cu(I) coordination leads to protein cross-linking and precipitation. |
| Excess Reductant | 1 mM | 5 mM | 50 mM | Cleavage/Degradation. Excessive ascorbate can drive the generation of |
| Low Copper | 100 µM | 500 µM | 5 mM | Slow Kinetics. Safe for highly sensitive proteins, but requires overnight incubation at 4°C. |
Troubleshooting Guide
-
Issue: Protein precipitation immediately after adding catalyst.
-
Cause: Free copper interacting with protein surface thiols/amines.
-
Solution: Ensure
and THPTA are pre-incubated for at least 5 minutes before addition. Verify the 1:5 ratio.
-
-
Issue: No bioconjugation observed (via LC-MS or downstream labeling).
-
Cause: Oxidation of Cu(I) to inactive Cu(II), or inactive Ascorbate.
-
Solution: Degas buffers with Argon prior to use. Ensure Sodium Ascorbate is prepared immediately before use; discard if the stock solution has a yellow tint.
-
-
Issue: Downstream NHS-ester conjugation fails.
-
Cause: Primary amine of the oct-7-yn-1-amine linker is protonated or blocked.
-
Solution: Ensure the post-click purification buffer is adjusted to pH 8.0–8.3 (e.g., 0.1 M Sodium Bicarbonate) to deprotonate the primary amine for efficient nucleophilic attack on the NHS-ester.
-
References
- Glen Research. (n.d.). Glen Report 26.15 - New Product - THPTA - A Water Soluble Click Ligand.
- Jena Bioscience. (2024). CuAAC Biomolecule Reaction Buffer Kit (THPTA based) Protocol.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- National Institutes of Health (PMC). (n.d.). The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21.
- BenchChem. (2025). Optimizing CuAAC reaction conditions for high yield bioconjugation.
Application Notes & Protocols: Leveraging Oct-7-yn-1-amine Hydrochloride in Solid-Phase Synthesis for Drug Discovery
Abstract
The convergence of combinatorial chemistry and solid-phase synthesis (SPS) has revolutionized the landscape of modern drug discovery. Bifunctional building blocks are central to these strategies, enabling the rapid generation of vast chemical libraries. This guide provides an in-depth technical overview and detailed protocols for the strategic application of oct-7-yn-1-amine hydrochloride , a versatile building block featuring a primary amine for immobilization and a terminal alkyne for bioorthogonal modification. We will explore the entire workflow, from resin immobilization and on-resin cycloaddition to final product cleavage and analysis, with a focus on the underlying chemical principles and practical considerations for researchers in organic chemistry and drug development.
The Strategic Value of Oct-7-yn-1-amine Hydrochloride
Oct-7-yn-1-amine hydrochloride is a powerful synthetic tool due to its distinct functionalities.
-
Primary Amine: This serves as the initial anchoring point for covalent attachment to a variety of solid supports, typically through a stable amide bond. The hydrochloride salt form enhances the compound's stability and shelf-life.
-
Terminal Alkyne: This functional group is a gateway to a suite of highly efficient and chemoselective reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][] This allows for the late-stage introduction of diverse molecular fragments onto the solid support.
This bifunctional nature makes it an ideal scaffold for generating libraries of peptidomimetics, small molecules, and other complex structures for high-throughput screening.
Workflow Overview: From Resin to Final Product
The successful application of oct-7-yn-1-amine hydrochloride in SPS follows a logical, multi-stage workflow. Each stage requires careful selection of reagents and conditions to ensure high efficiency and final product purity. The overall process is a powerful technique for assembling compound libraries.[3]
Caption: High-level workflow for SPS using oct-7-yn-1-amine hydrochloride.
Detailed Protocols and Methodologies
Phase 1: Immobilization of Oct-7-yn-1-amine on Rink Amide Resin
The Rink Amide resin is an ideal choice as it yields a C-terminal amide upon cleavage, a common motif in biologically active molecules.[4] The immobilization process involves coupling the primary amine of our building block to the resin's linker.
Scientific Rationale: The amine is provided as a hydrochloride salt. To facilitate nucleophilic attack on the activated resin, the free amine must be liberated in situ. This is achieved by adding a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), which will not compete in the coupling reaction. The carboxyl group on the Rink Amide linker is activated using standard peptide coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and an additive such as Oxyma Pure to enhance efficiency and suppress side reactions.[5]
Experimental Protocol: Immobilization
-
Resin Swelling: Swell 1.0 g of Rink Amide resin (e.g., 0.5 mmol/g loading) in 10 mL of N,N-dimethylformamide (DMF) in a fritted reaction vessel for 1 hour. Drain the DMF.[6]
-
Fmoc-Deprotection: Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 10 mL portion of 20% piperidine in DMF and agitate for 15 minutes. This reveals the free amine on the linker.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and finally DMF (3 x 10 mL) to remove all traces of piperidine.
-
Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of free primary amines.[7]
-
Coupling Reaction:
-
In a separate vial, dissolve oct-7-yn-1-amine hydrochloride (4 eq., 2.0 mmol, 327 mg) and Oxyma Pure (4 eq., 2.0 mmol, 284 mg) in 8 mL of DMF.
-
Add DIPEA (8 eq., 4.0 mmol, 0.7 mL) to neutralize the hydrochloride salt and facilitate dissolution.
-
Add this solution to the drained, deprotected resin.
-
Finally, add DIC (4 eq., 2.0 mmol, 0.31 mL) to the reaction vessel.
-
-
Reaction & Monitoring: Agitate the mixture at room temperature for 4-6 hours. Monitor the reaction by taking a few beads, washing them thoroughly, and performing a Kaiser test. A negative result (clear/yellowish beads) indicates complete consumption of the resin's free amines.
-
Final Washing: Once the reaction is complete, drain the vessel and wash the resin extensively with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
Phase 2: On-Resin Modification via CuAAC (Click Chemistry)
With the alkyne functionality successfully immobilized, we can now introduce molecular diversity. The CuAAC reaction is exceptionally robust for this purpose, forming a stable triazole linkage with an azide-containing molecule (R-N₃).[8]
Scientific Rationale: The classic CuAAC reaction requires a Cu(I) catalyst, which is often generated in situ from a Cu(II) source like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate.[1] The reaction is typically performed in a solvent mixture like DMF/H₂O or DMSO to ensure all components are soluble. A stabilizing ligand can accelerate the reaction and protect other functional groups.[9]
Caption: Schematic of the on-resin CuAAC reaction.
Experimental Protocol: On-Resin CuAAC
-
Resin Swelling: Swell the alkyne-functionalized resin (e.g., 0.5 g) in 5 mL of a DMF/H₂O (4:1) mixture for 30 minutes.
-
Prepare Reagents:
-
Dissolve the desired azide-containing molecule (R-N₃) (5 eq. relative to resin loading) in the minimum required DMF/H₂O.
-
Prepare a fresh stock solution of Sodium Ascorbate (10 eq.) in H₂O.
-
Prepare a stock solution of Copper(II) Sulfate (1 eq.) in H₂O.
-
-
Reaction Setup:
-
Add the azide solution to the swollen resin.
-
Add the sodium ascorbate solution.
-
Finally, add the CuSO₄ solution to initiate the reaction. The solution may change color.
-
-
Reaction: Agitate the mixture at room temperature for 12-18 hours. The reaction vessel should be sealed or purged with nitrogen to minimize oxidation of the Cu(I) catalyst.[10]
-
Washing: Drain the reaction mixture. Wash the resin thoroughly with H₂O (3 x 10 mL), DMF (3 x 10 mL), a 0.5% DIPEA in DMF solution (to scavenge copper), DMF (3 x 10 mL), DCM (3 x 10 mL), and finally methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum for several hours.
Phase 3: Cleavage from Resin and Product Purification
The final step is to release the synthesized molecule from the solid support. For Rink Amide resin, this is achieved under strong acidic conditions using trifluoroacetic acid (TFA).
Scientific Rationale: TFA is a strong acid that cleaves the acid-labile linker, releasing the product as a C-terminal amide.[11] During this process, reactive carbocations can be generated from the linker or any remaining protecting groups. Scavengers, such as triisopropylsilane (TIS) and water, are added to the cleavage cocktail to quench these electrophilic species and prevent side reactions with the desired product.[4][12]
Table 1: Standard Cleavage Cocktail Composition
| Component | Function | Typical Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | Cleavage Reagent | 95% |
| Triisopropylsilane (TIS) | Carbocation Scavenger | 2.5% |
| Deionized Water | Carbocation Scavenger | 2.5% |
Experimental Protocol: Cleavage and Work-up
-
Preparation: Place the dry, final resin (e.g., 200 mg) in a reaction vessel.
-
Cleavage: Add 5 mL of the pre-prepared cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.[4]
-
Reaction: Agitate the slurry at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin twice with 1 mL of fresh TFA, combining the filtrates.
-
Precipitation: Add the collected filtrate dropwise to a 50 mL tube containing 40 mL of cold diethyl ether. A white precipitate of the crude product should form.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the crude product pellet under vacuum to remove residual ether.
-
Analysis and Purification: Dissolve the crude product in a suitable solvent (e.g., Acetonitrile/Water) for analysis by LC-MS to confirm identity and purity. Purify the product using preparative High-Performance Liquid Chromatography (HPLC).
Analytical Validation: A Self-Validating System
Reliable synthesis requires checkpoints. Analytical techniques should be used throughout the workflow to monitor reaction completeness and characterize the final product.[13][14]
-
On-Resin Monitoring:
-
Kaiser Test: A qualitative test for the presence of free primary amines. Essential for confirming both the completion of Fmoc deprotection (positive result) and amide coupling (negative result).[7]
-
FT-IR Spectroscopy: Can be used to monitor the appearance and disappearance of key functional groups on the resin, such as the alkyne C-H stretch (~3300 cm⁻¹) or the azide stretch (~2100 cm⁻¹).
-
-
Final Product Analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for assessing the purity of the cleaved product and confirming its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation of the purified product.
-
References
-
CSBio. (n.d.). An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Pasquinucci, L., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. PubMed. Retrieved from [Link]
-
Goodman, M., et al. (2002). Analytical techniques for small molecule solid phase synthesis. PubMed. Retrieved from [Link]
-
Kanger, T., et al. (2024). Protocol for the preparation of primary amine-containing catalysts on the resin. STAR Protocols. Retrieved from [Link]
-
Stathopoulos, P., et al. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science. Retrieved from [Link]
-
Sabatino, G., et al. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Bentham Science. Retrieved from [Link]
-
Sabatino, G., et al. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1300 - Click Cyclization on Resin. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleaving peptides from Rink Amide Resin. Retrieved from [Link]
-
CDN Scientific. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]
-
Chang, K.-J., et al. (2005). Copper-Catalyzed Hydrative Amide Synthesis with Terminal Alkyne, Sulfonyl Azide, and Water. Journal of the American Chemical Society. Retrieved from [Link]
-
Els-Heindl, S., et al. (2016). An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation. PMC. Retrieved from [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Retrieved from [Link]
-
University of Reading. (n.d.). Solid Phase Synthesis. Retrieved from [Link]
-
Ayesa, S., et al. (2008). A One-Pot, Solid-Phase Synthesis of Secondary Amines from Reactive Alkyl Halides and an Alkyl Azide. Organic Chemistry Portal. Retrieved from [Link]
-
Bollini, P., et al. (2011). Amines immobilized on a solid support for postcombustion CO2 capture. ResearchGate. Retrieved from [Link]
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2019). Enzyme Immobilization for Solid-Phase Catalysis. Retrieved from [Link]
-
Bollini, P., et al. (2013). Effect of immobilized amines on the sorption properties of solid materials: impregnation versus grafting. PubMed. Retrieved from [Link]
-
Wilson, Z. E., et al. (2025). Application of Solid-Supported Amines for Thermocatalytic Reactive CO2 Capture. ACS Omega. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6897289B1 - Peptide synthesis procedure in solid phase.
-
MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 3. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cem.hu [cem.hu]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axispharm.com [axispharm.com]
- 10. peptide.com [peptide.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
troubleshooting solubility issues of oct-7-yn-1-amine hydrochloride in DMSO
Case ID: SOL-OCT7-HCl-001 Compound: Oct-7-yn-1-amine hydrochloride (CAS: 14502-43-3 [Free Base], 1019774-23-2 [HCl Salt]) Solvent: Dimethyl Sulfoxide (DMSO) Status: Active Troubleshooting
Executive Summary
Oct-7-yn-1-amine hydrochloride is a bifunctional linker widely used in bioorthogonal chemistry (CuAAC "Click" reactions).[1] While generally soluble in polar aprotic solvents, users frequently encounter pseudo-insolubility —where the compound forms a gelatinous suspension or precipitates upon aqueous dilution.[1] This guide addresses the physicochemical tension between the ionic ammonium headgroup and the lipophilic octynyl tail, providing validated protocols to ensure varying degrees of solubility and stability.
Module 1: Diagnosis & Initial Assessment
Q1: Why is my Oct-7-yn-1-amine HCl forming a cloudy suspension in DMSO instead of a clear solution?
A: This is likely due to Lattice Energy Dominance or Solvent Hygroscopicity .[1] Although DMSO is a powerful solvent, amine hydrochloride salts possess high crystal lattice energy.[1] The 8-carbon alkyl chain adds a lipophilic domain that resists solvation by the highly polar DMSO sulfoxide group if the solvent is "wet."[1]
-
Root Cause 1: Moisture Contamination. DMSO is hygroscopic.[1] If your DMSO has absorbed atmospheric water (>0.1%), the solubility of the lipophilic alkyl chain decreases drastically, causing the salt to "oil out" or form a suspension.
-
Root Cause 2: Saturation Kinetics. At high concentrations (>50 mM), the dissolution rate is slow. What looks like insolubility is often just slow kinetics.[1]
Q2: What are the theoretical solubility limits?
Based on structural analogs (e.g., Octylamine HCl) and solvent parameters, the following limits apply:
| Parameter | Value / Limit | Notes |
| Max Solubility (Pure DMSO) | ~50–100 mM | Requires warming (37°C) and sonication.[1] |
| Max Solubility (Aq. Buffers) | >100 mM | Highly soluble in water, but prone to micelle formation.[1] |
| Stability in DMSO | High (Months at -20°C) | Prone to oxidation if stored in light/air.[1] |
| Critical Micelle Conc.[1] (CMC) | ~10–20 mM | Above this, the amine may form aggregates affecting reactivity. |
Module 2: Operational Troubleshooting (The Protocol)
Q3: How do I force the compound into solution?
A: Follow this Thermodynamic Activation Protocol . Do not simply vortex and wait.
Step-by-Step Solubilization:
-
Desiccate the Solvent: Ensure you are using anhydrous DMSO (≤50 ppm water).[1] If the bottle has been open for >1 month, use a fresh ampoule or dry over 3Å molecular sieves.[1]
-
Weigh & Wet: Weigh the solid into a glass vial (avoid polystyrene). Add DMSO to reach 80% of the target volume.
-
Thermal Shift: Incubate the vial at 40°C for 10 minutes. The heat overcomes the lattice energy barrier.[1]
-
Acoustic Cavitation: Sonicate in a water bath for 5–10 minutes. Note: If the solution becomes clear but viscous, you are approaching the saturation limit.
-
Final Adjustment: Allow to cool to room temperature (RT). If precipitate returns, you are above the solubility limit; dilute by 50%.[1]
Q4: The solution was clear, but precipitated when I added it to my reaction buffer. Why?
A: You have triggered the "Solvent Shock" effect.[1] When a high-concentration DMSO stock (e.g., 100 mM) is rapidly pipetted into an aqueous buffer (PBS, Tris), the local DMSO concentration drops instantly. The lipophilic octynyl chain, suddenly exposed to water, aggregates before it can disperse.
The Fix: Step-Down Dilution Instead of adding 10 µL stock directly to 990 µL buffer:
-
Dilute the stock 1:1 with t-Butanol or Ethanol first.[1]
-
Add this intermediate mix dropwise to the vortexing buffer.
-
Alternative: Pre-mix the DMSO stock with the ligand/copper solution (for Click chemistry) before adding to the protein/cell lysate.[1]
Module 3: Visual Troubleshooting Logic
The following decision tree guides you through the resolution process based on visual cues.
Figure 1: Decision matrix for troubleshooting solubility issues with amine hydrochloride salts in DMSO.
Module 4: Application Specifics (Click Chemistry)
Q5: Does the HCl salt interfere with Copper-Catalyzed Click (CuAAC) reactions?
A: Yes, potentially.[1] The hydrochloride counterion contributes chloride ions (Cl⁻) to the reaction.[1] In high concentrations, Cl⁻ can coordinate with Copper(I), altering the redox potential or catalytic cycle of the Cu-TBTA complex.
Recommendations for CuAAC:
-
Buffer Capacity: Ensure your reaction buffer (e.g., HEPES, PBS) is strong enough (≥50 mM) to neutralize the acidity of the HCl salt.
-
Order of Addition:
-
Ligand Choice: Use water-soluble ligands like THPTA or BTTAA which are more robust against ionic interference than TBTA [1].[1]
Q6: Can I convert the HCl salt to the Free Base for better DMSO solubility?
A: Yes. The free base (neutral amine) is significantly more soluble in pure organic solvents (DMSO, DCM, DMF) but less stable (prone to oxidation).
Free Base Conversion Protocol:
-
Dissolve the HCl salt in a minimal amount of water.[1]
-
Add 1M NaOH until pH > 10.
-
Extract 3x with Dichloromethane (DCM).[1]
-
Dry organic layer over MgSO4, filter, and evaporate.
-
Re-dissolve the resulting oil immediately in anhydrous DMSO.[1]
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
PubChem. (2025).[1][2] Oct-7-yn-1-amine Compound Summary. National Library of Medicine.[1]
-
BenchChem. (2025).[1][3] Troubleshooting Amine Hydrochloride Precipitation in DMSO. Technical Support Guide.
-
Gaylord Chemical. (2020).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin.
Sources
purification methods for oct-7-yn-1-amine hydrochloride conjugates
Welcome to the Bioconjugation Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with oct-7-yn-1-amine hydrochloride (CAS 14502-43-3)[1].
This 8-carbon aliphatic linker is a cornerstone in modern bioconjugation, providing a primary amine for amide coupling and a terminal alkyne for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[2]. However, its unique properties—namely, its hydrophobicity, lack of a UV chromophore, and its hydrochloride salt form—require highly specific purification and troubleshooting strategies to ensure high-yield, homogeneous conjugates[3].
Mechanistic Foundations & Workflow Logic
Understanding the causality behind your purification failures begins with the molecule's intrinsic properties.
Quantitative Physicochemical Profile
To design a self-validating purification system, we must first establish the parameters of the linker itself.
| Property | Value | Causality / Impact on Purification Strategy |
| Molecular Weight | 125.21 g/mol (free base) | Low MW means it elutes extremely late on Size Exclusion Chromatography (SEC), allowing easy separation from protein conjugates[1]. |
| LogP (Hydrophobicity) | ~1.7 (estimated) | The 8-carbon aliphatic chain significantly increases retention time on C18 Reverse-Phase HPLC columns, often requiring higher organic modifiers. |
| pKa (Amine) | ~10.5 | Supplied as a protonated salt (-NH3+ Cl-). It is non-nucleophilic at neutral pH and strictly requires a non-nucleophilic base for amidation. |
| UV Absorbance | None >220 nm | Invisible to standard UV-Vis detectors. Necessitates the use of ELSD, CAD, Mass Spectrometry (MS), or relying on the payload's UV signature. |
Bioconjugation and Purification Workflow
Figure 1: End-to-end bioconjugation and purification workflow for oct-7-yn-1-amine hydrochloride.
Standardized Purification Methodologies
The purification modality you choose must be dictated by the nature of the conjugated payload.
Figure 2: Decision matrix for selecting the appropriate purification modality based on payload.
Protocol A: RP-HPLC for Small Molecules & Peptides
Use this protocol when conjugating oct-7-yn-1-amine to fluorophores, PROTAC linkers, or short peptides.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of 5% Acetonitrile (ACN) in water containing 0.1% Trifluoroacetic acid (TFA).
-
Causality: The 8-carbon chain can cause aggregation in pure water. Adding 5% ACN ensures complete solubilization without causing premature elution upon injection.
-
-
Filtration: Pass the sample through a 0.22 µm PTFE syringe filter.
-
Causality: Removes insoluble copper salts (e.g., Cu(I) aggregates) that will irreversibly foul the C18 stationary phase.
-
-
Column Equilibration: Equilibrate a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm) with 95% Mobile Phase A (Water + 0.1% TFA) and 5% Mobile Phase B (ACN + 0.1% TFA).
-
Gradient Elution: Inject the sample. Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Causality: The octyl chain imparts significant hydrophobicity. A shallow gradient (e.g., 1-2% B/min) in the 40-70% B window is critical to ensure baseline resolution between the unreacted alkyne and the slightly more polar triazole conjugate.
-
-
Validation Checkpoint: Perform an analytical LC-MS injection of the collected fractions. The presence of the target mass [M+H]+ with a single sharp UV peak (derived from the payload) confirms successful purification.
Protocol B: Precipitation & Wash for Oligonucleotide Conjugates
Based on established bioorthogonal labeling standards[4], this protocol removes excess linker and Cu/TBTA catalysts from DNA/RNA.
-
Quenching: Immediately following the CuAAC reaction, add EDTA to a final concentration of 10 mM.
-
Causality: EDTA competitively chelates Cu(I)/Cu(II) ions, preventing them from co-precipitating with the oligonucleotide and causing oxidative cleavage of the nucleic acid backbone.
-
-
Precipitation: Add a 4-fold excess volume of 3% lithium perchlorate in acetone[4].
-
Causality: Lithium perchlorate neutralizes the highly negatively charged phosphate backbone of the oligo. Acetone drastically reduces the dielectric constant of the solution, forcing the polar oligo conjugate to precipitate while leaving the highly hydrophobic unreacted oct-7-yn-1-amine and TBTA ligand fully dissolved in the supernatant.
-
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the pellet with 1 mL of pure acetone, vortex briefly, and re-centrifuge.
-
Validation Checkpoint: Resuspend the air-dried pellet in RNase-free water. Analyze via analytical PAGE or RP-HPLC. The absence of a low-molecular-weight UV peak (TBTA) and a negative result from a copper assay validates the complete removal of click reagents[5].
Chromatography Mobile Phase Reference Table
| Conjugate Payload Type | Column Type | Mobile Phase A | Mobile Phase B | Gradient Profile | Detection Method |
| Small Molecule / PROTAC | C18 (Reverse Phase) | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5% to 95% B over 30 min | LC-MS, ELSD |
| Peptide Conjugate | C18 or C8 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 10% to 60% B over 30 min | UV (214/254 nm), MS |
| Oligonucleotide | C18 (Ion-Pairing) | 0.1 M TEAA (pH 7.0) | Acetonitrile | 5% to 50% B over 25 min | UV (260 nm) |
Troubleshooting Helpdesk & FAQs
Q: Why is my oct-7-yn-1-amine hydrochloride failing to react with my NHS-ester payload? A: This is the most common error when working with this specific reagent. Because it is supplied as a hydrochloride salt, the primary amine is fully protonated (-NH3+), rendering it non-nucleophilic.
-
Solution: You must add 3 to 5 molar equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the reaction mixture. This shifts the equilibrium to the free amine (-NH2), allowing the nucleophilic attack on the NHS-ester to proceed.
Q: I cannot detect the unreacted oct-7-yn-1-amine during HPLC. How do I track its removal? A: Oct-7-yn-1-amine is an aliphatic chain with an alkyne; it lacks a conjugated pi-system and does not absorb UV light significantly above 220 nm. Standard UV-Vis detectors will not "see" it.
-
Solution: You must use an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) to monitor the free linker. Alternatively, if your payload has a strong chromophore, you can track the formation of the product and discard the "empty" fractions where the invisible linker elutes.
Q: My peptide-octyne conjugate is eluting as a broad, tailing peak on RP-HPLC. How can I sharpen it? A: The 8-carbon aliphatic chain is highly hydrophobic and can cause secondary interactions with residual unendcapped silanols on the C18 silica. It can also induce micelle formation or aggregation in the mobile phase.
-
Solution: Increase the column compartment temperature to 40–50°C to improve mass transfer and disrupt aggregation. Ensure your mobile phase contains exactly 0.1% TFA (not Formic Acid) to fully suppress silanol ionization. If tailing persists, switch to a less hydrophobic C8 column.
Q: How do I ensure complete removal of the Cu-TBTA catalyst from my protein-alkyne conjugate? A: Proteins contain electron-rich residues (Histidine, Cysteine) that can tightly trap copper ions, leading to target interference or long-term protein precipitation.
-
Solution: Do not rely on dialysis alone. First, pass the crude reaction through a Size Exclusion Chromatography (SEC) desalting column pre-equilibrated with a buffer containing 5 mM EDTA. The EDTA will strip the copper from the protein, and the SEC resin will separate the large protein from the small EDTA-Cu complex and the unreacted oct-7-yn-1-amine. Follow this with a final dialysis step against a copper-free, EDTA-free storage buffer.
References
-
Bridging Chemistry and Informatics: The Role of Click Chemistry in Managing Complex Bioconjugates. Zifo RnD Solutions. URL: [Link]
-
7-Octyn-1-amine | C8H15N | CID 18762022. PubChem, National Institutes of Health. URL: [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. URL: [Link]
-
Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Publications. URL: [Link]
Sources
removing unreacted oct-7-yn-1-amine hydrochloride from reaction mixtures
Troubleshooting Guides & FAQs for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating products from reaction mixtures containing unreacted oct-7-yn-1-amine hydrochloride .
Oct-7-yn-1-amine is a highly versatile bifunctional building block. Its terminal alkyne is widely utilized in copper-catalyzed azide-alkyne cycloadditions (CuAAC)[1], while its primary amine readily participates in amide couplings[2] and reductive aminations. However, its amphiphilic nature and basicity (pKa ~10.5) require targeted purification strategies based on the chemical nature of your final product.
Section 1: Frequently Asked Questions (FAQs) & Mechanistic Principles
Q: Why is my oct-7-yn-1-amine hydrochloride not dissolving in dichloromethane (DCM) during amide coupling? A: As a hydrochloride salt, the amine is locked in a highly polar cationic state, rendering it insoluble in non-polar organic solvents like DCM. Causality: To drive the reaction, an organic base such as N,N-diisopropylethylamine (DIPEA) must be added. DIPEA acts as a proton acceptor, neutralizing the salt to generate the freebase primary amine, which readily dissolves in DCM and acts as a nucleophile[2].
Q: I performed a reductive amination. Why can't I separate the unreacted oct-7-yn-1-amine from my secondary amine product using standard silica gel chromatography?
A: Both the starting material and the product are basic amines. On standard silica gel, primary and secondary amines strongly interact with acidic silanol groups, leading to severe peak tailing and co-elution.
Causality: Chromatographic resolution fails because the retention factors (
Section 2: Troubleshooting Specific Workflows
Issue 1: Residual starting material in neutral product mixtures (e.g., Amide Coupling, Click Chemistry)
If your target product is neutral (e.g., an amide or a triazole), the most efficient removal method is an Acid-Base Liquid-Liquid Extraction (LLE) . Because your product lacks a basic center, you can selectively protonate the unreacted oct-7-yn-1-amine, driving it into the aqueous phase while your product remains in the organic phase[4].
Issue 2: Residual starting material in basic product mixtures (e.g., Reductive Amination)
If your target product is basic (e.g., a secondary amine), LLE will co-extract both compounds. Instead, use Polymer-Supported (PS) Scavengers . Electrophilic resins like PS-Isocyanate selectively react with the unreacted primary amine, forming a covalent urea linkage to an insoluble polymer matrix, allowing for simple physical removal.
Section 3: Purification Decision Matrix
Decision matrix for selecting the optimal purification workflow for oct-7-yn-1-amine.
Section 4: Validated Experimental Protocols
Protocol A: Acid-Base Extraction (LLE) for Neutral Products
Self-Validating System: This protocol uses pH indicators and Thin-Layer Chromatography (TLC) to confirm phase transfer and purity.
-
Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM) inside a separatory funnel.
-
Acidification: Add an equal volume of 1 M aqueous HCl.
-
Causality: The hydronium ions protonate the unreacted primary amine, converting it into a highly polar ammonium cation. This drastically reduces its partition coefficient (LogP), forcing it to migrate from the organic phase into the aqueous phase[5].
-
-
Phase Separation: Shake vigorously, vent, and allow the layers to separate.
-
Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a purple/pink spot confirms the complete removal of the primary amine.
-
-
Isolation: Collect the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure neutral product[4].
Protocol B: Covalent Scavenging via PS-Isocyanate for Basic Products
Self-Validating System: This protocol uses stoichiometric excess and GC/MS monitoring to ensure complete sequestration without product loss.
-
Resin Addition: To the crude reaction mixture dissolved in THF or DCM, add 3 equivalents of PS-Isocyanate resin relative to the estimated unreacted oct-7-yn-1-amine.
-
Incubation: Agitate the mixture gently at room temperature for 1 to 16 hours.
-
Causality: The electrophilic isocyanate groups covalently trap the nucleophilic primary amine as a stable urea derivative. The cross-linked 1% poly(styrene-co-divinylbenzene) matrix remains insoluble. Because primary amines are significantly more nucleophilic and less sterically hindered than secondary amines, the resin selectively scavenges the starting material while leaving your secondary amine product in solution.
-
-
Validation Check: Monitor the supernatant by GC-MS or TLC. Once the primary amine peak/spot disappears, scavenging is complete.
-
Filtration: Filter the mixture through a fritted syringe or a Celite pad. Wash the resin with DCM (3 × 5 mL) to recover any residual product trapped in the polymer pores.
-
Concentration: Evaporate the combined filtrate to isolate the pure secondary amine product.
-
Alternative: For reductive aminations using an excess of primary amine, PS-Benzaldehyde can also be used to selectively form imines with the primary amine, achieving the same physical separation[6].
-
Section 5: Quantitative Data Summary
The following table summarizes the operational metrics for the recommended purification strategies to help you select the best approach for your scale and budget.
| Purification Method | Target Product Type | Selectivity Mechanism | Avg. Processing Time | Scalability | Cost per Reaction |
| Acid-Base Extraction (LLE) | Neutral / Acidic | Ionization / Partition Coefficient (LogP) shift | 30 - 45 mins | Excellent (mg to kg) | Low |
| PS-Isocyanate Resin | Basic (Secondary/Tertiary Amines) | Covalent Urea Formation (Steric/Nucleophilic) | 1 - 16 hours | Good (mg to 100g) | High |
| PS-Benzaldehyde Resin | Basic (Secondary/Tertiary Amines) | Covalent Imine Formation | 2 - 12 hours | Good (mg to 100g) | Medium |
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Divergent, C-C Bond Forming Macrocyclizations Using Modular Sulfonylhydrazone and Derived Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
optimizing pH for amide coupling with oct-7-yn-1-amine hydrochloride
Topic: Optimizing pH for Amide Coupling with Oct-7-yn-1-amine Hydrochloride Document ID: TSC-OCT7-004 Last Updated: March 2, 2026 Audience: Medicinal Chemists, Chemical Biologists, Process Chemists
Core Technical Directive: The "Protonation Trap"
The single most common failure mode when using oct-7-yn-1-amine hydrochloride is neglecting the thermodynamics of the salt form.
-
The Molecule: Oct-7-yn-1-amine is a primary aliphatic amine (
). -
The Problem: You are supplied with the hydrochloride salt (
). In this state, the nitrogen lone pair is occupied by a proton. It is non-nucleophilic and effectively inert toward activated esters or acid chlorides. -
The Solution: You must actively depotonate the amine in situ to release the free base. The pH (or base equivalents) required to do this depends entirely on your solvent system.
The pH Equilibrium
The pKa of a primary aliphatic amine (like oct-7-yn-1-amine) is approximately 10.6–10.8 .
-
At pH 7.0: ~99.9% of your amine is protonated (unreactive).
-
At pH 10.6: 50% is reactive.
-
At pH >11.0: >90% is reactive.
However, most activated esters (NHS, pentafluorophenyl) hydrolyze rapidly at pH > 9.0. This creates a narrow "Goldilocks Zone" for optimization.
Decision Matrix: Select Your Solvent System
The optimization strategy diverges based on your reaction medium.
Figure 1: Decision matrix for selecting the correct optimization strategy.
Protocol A: Organic Synthesis (DMF/DCM)
Context: Coupling oct-7-yn-1-amine to a carboxylic acid using HATU, EDC, or PyBOP.
The "Base Math" Rule
In organic solvents, "pH" is not strictly defined. Instead, we count Equivalents (eq) of tertiary base. Standard protocols call for 1-2 eq of base. This is insufficient for HCl salts.
-
1.0 eq of Base: Consumed immediately to neutralize the HCl attached to the amine.
-
Remaining Base: Available to drive the reaction and neutralize the acid generated by the coupling reagent.
Optimized Protocol
| Component | Equivalents | Role |
| Carboxylic Acid | 1.0 | Substrate |
| Oct-7-yn-1-amine HCl | 1.1 - 1.2 | Nucleophile (Salt form) |
| Coupling Agent (e.g., HATU) | 1.1 | Activator |
| DIPEA (Hünig's Base) | 3.0 - 4.0 | CRITICAL: 1 eq for HCl salt + 2-3 eq for reaction |
| Solvent (DMF/DCM) | - | Concentration: 0.1 - 0.2 M |
Step-by-Step:
-
Dissolve Carboxylic Acid and DIPEA (3.0 eq) in dry DMF.
-
Add HATU (1.1 eq). Stir for 5-10 mins to form the activated ester.
-
Add Oct-7-yn-1-amine HCl (1.2 eq).
-
Optional: Add an additional 0.5 eq of DIPEA if the amine salt does not dissolve immediately.
Protocol B: Aqueous/Bioconjugation
Context: Conjugating oct-7-yn-1-amine to an NHS-ester functionalized protein or polymer in buffer.
The "Hydrolysis vs. Aminolysis" Competition
In water, you cannot simply add excess base because high pH destroys the NHS ester before the amine can react.
-
pH < 7.5: Reaction is too slow (Amine is protonated).
-
pH > 9.0: Hydrolysis is too fast (NHS ester degrades).
-
Optimal Window: pH 8.2 – 8.5 .
Optimized Buffer Formulation
Do NOT use PBS (Phosphate Buffered Saline) at pH 7.4. It is too acidic for this specific amine salt.
Recommended Buffer: 0.1M Sodium Bicarbonate (
Step-by-Step:
-
Prepare Buffer: 0.1M
, pH 8.3. -
Solubilize Amine: Dissolve Oct-7-yn-1-amine HCl in the buffer.
-
Check pH: The HCl salt will acidify the buffer. Measure pH immediately. If it drops below 8.0, add dilute NaOH to adjust back to 8.3.
-
-
Solubilize NHS Ester: Dissolve the NHS-ester target in a small volume of DMSO (water-miscible).
-
Mix: Add the NHS/DMSO solution to the Amine/Buffer solution dropwise.
-
Incubate: 1-2 hours at Room Temperature or 4°C overnight.
Troubleshooting & FAQs
Q1: I followed standard HATU protocols (1 eq DIPEA), but my yield is <10%. Why?
A: You starved the reaction of base. The first equivalent of DIPEA reacted with the HCl on your oct-7-yn-1-amine to form DIPEA-HCl and free amine. However, HATU coupling generates acid (HOAt) that protonates the amine again. Fix: Add 2.0 additional equivalents of DIPEA immediately. The reaction should restart.
Q2: In aqueous coupling, my NHS ester hydrolyzed before reacting.
A: This happens if the pH is >9.0 or the amine concentration is too low. Fix:
-
Verify pH is strictly 8.0–8.5.
-
Increase Amine Concentration: High local concentration of the nucleophile (amine) helps it outcompete water for the NHS ester. Use 10-20 equivalents of oct-7-yn-1-amine relative to the NHS ester.
Q3: Will the alkyne (C≡C) interfere with the coupling?
A: No. The terminal alkyne is chemically orthogonal to amide coupling conditions. It is stable to HATU, EDC, NHS, and mild bases. It will only react if you have Copper(I) (Click chemistry) or Palladium (Sonogashira) present, which should not be in your coupling buffer.
Q4: The Oct-7-yn-1-amine HCl is not dissolving in DCM.
A: Amine salts are often polar and insoluble in non-polar DCM. Fix:
-
Switch solvent to DMF or a DMF/DCM (1:1) mixture.
-
Add the DIPEA before adding the amine salt. The base will deprotonate the salt, releasing the free amine, which is highly soluble in DCM.
Mechanism of Failure (Visualized)
Figure 2: Kinetic competition between Amide Formation and Hydrolysis.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
PubChem. (2024). Oct-7-yn-1-amine Compound Summary. National Library of Medicine.
-
Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry Technical Guide.
Sources
Technical Support Center: Handling & Storage of Oct-7-yn-1-amine Hydrochloride
Product: Oct-7-yn-1-amine Hydrochloride Chemical Formula: C₈H₁₅N · HCl CAS: (Generic reference for Oct-7-yn-1-amine HCl variants) Support Ticket: #HYGRO-OCT7-001
Executive Summary: The Hygroscopic Challenge
Oct-7-yn-1-amine hydrochloride is a bifunctional linker used primarily in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and amide couplings. While the hydrochloride salt form significantly improves the shelf-stability of the amine (preventing oxidation and volatility), it introduces a critical handling challenge: hygroscopicity .
The salt readily absorbs atmospheric moisture, leading to two primary failure modes in experimental workflows:[1]
-
Stoichiometric Error: Absorbed water increases the apparent mass, causing researchers to under-load the reagent.
-
Physical Degradation: Excessive moisture can lead to "gumming," making the solid difficult to handle and potentially trapping hydrolysis-prone impurities.[2]
This guide provides field-proven protocols to manage these risks, ensuring the integrity of your "Click" chemistry and linker synthesis.
Storage & Handling Protocols (Prevention)
The "Golden Path" for Storage
To maintain the anhydrous integrity of the salt, a strict chain of custody from the freezer to the balance is required.
Figure 1: Decision logic for receiving and storing hygroscopic amine salts. Note the critical equilibration step to prevent condensation.
Protocol A: Weighing Without a Glovebox (The "Rapid Transfer" Method)
If a glovebox is unavailable, use this protocol to minimize moisture uptake during weighing.
-
Equilibrate: Remove the vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening. Opening a cold vial in humid air causes immediate condensation.
-
Prepare: Place a tared weighing boat and a clean spatula next to the balance.
-
Execute:
-
Seal: Parafilm the vial cap immediately after use.
Quality Control: Verifying Water Content
Before committing to a high-value synthesis (e.g., PROTAC linker synthesis), you must determine if your "10 mg" of solid is actually 10 mg of reagent.
Protocol B: Quantitative NMR (qNMR) for Water Correction
Do not rely on visual inspection. Use qNMR to calculate the Effective Molecular Weight (MW_eff) .
-
Solvent: Dissolve 5-10 mg of the salt in DMSO-d₆ (Chloroform-d is often too non-polar for HCl salts; D₂O exchanges protons, masking the amine/HCl signals).
-
Acquisition: Run a standard ¹H NMR with a relaxation delay (d1) of at least 10 seconds to ensure quantitative integration.
-
Analysis: Integrate the H₂O peak (typically ~3.33 ppm in DMSO-d₆) relative to the terminal alkyne proton (~2.7-2.8 ppm) or the methylene protons adjacent to the amine.
Calculation of Correction Factor:
If your CF is 0.90, multiply your weighed mass by 0.90 to get the actual mass of Oct-7-yn-1-amine HCl.
Troubleshooting Reactions (The "Cure")
Scenario: Failed CuAAC "Click" Reaction
Users often blame moisture for failed Click reactions. However, CuAAC is generally water-tolerant. The real culprit often stems from the consequences of moisture (stoichiometry errors) or oxygen.
Table 1: Troubleshooting Matrix for Oct-7-yn-1-amine HCl
| Symptom | Probable Cause | Diagnostic / Solution |
| Low Yield | Incorrect Stoichiometry | Diagnose: The amine salt was wet.[2] You weighed 1.0 eq, but added only 0.8 eq of active compound.Fix: Dry the salt (Protocol C) or use qNMR correction. |
| Green Reaction Mixture | Oxidation of Catalyst | Diagnose: Cu(I) oxidized to Cu(II).[4] Moisture is not the issue; Oxygen is.Fix: Degas solvents vigorously. Increase Sodium Ascorbate loading.[4][5] |
| Glaser Coupling | Homocoupling of Alkynes | Diagnose: Presence of di-yne byproduct. Caused by O₂ + Cu.Fix: Strict anaerobic conditions. |
| Precipitate Formation | Solubility Limit | Diagnose: The HCl salt is less soluble in THF/DCM than the free amine.Fix: Add a base (DIPEA) to neutralize the HCl, or use DMSO/Water mixtures. |
Visual Troubleshooting Guide
Figure 2: Logic flow for diagnosing CuAAC failures involving amine-alkyne salts.
Recovery Protocol: Drying the Salt[6][7]
If your Oct-7-yn-1-amine HCl has absorbed moisture (indicated by clumping or qNMR), use this protocol to restore it.
Protocol C: Vacuum Desiccation
-
Container: Transfer the salt to a vial with a loose cap or a drying pistol.
-
Desiccant: Place in a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅) or Potassium Hydroxide (KOH) pellets. Silica gel is often insufficient for removing bound water from amine salts.
-
Vacuum: Apply high vacuum (< 1 mbar) for 12–24 hours.
-
Temperature: If the salt is severely gummy, mild heating (30–40°C) may be applied, but avoid higher temperatures to prevent polymerization of the terminal alkyne [1].
Frequently Asked Questions (FAQs)
Q: Can I convert the HCl salt to the free amine for easier handling? A: It is not recommended for storage. The free amine (Oct-7-yn-1-amine) is likely a volatile oil that is prone to oxidation and "Glaser" polymerization. Keep it as the HCl salt until the moment of reaction. If you need the free amine for a reaction (e.g., amide coupling), add an organic base (DIPEA, TEA) in situ.
Q: Is this compound compatible with biological buffers? A: Yes. The HCl salt is highly water-soluble. However, ensure the pH of your buffer is sufficient to deprotonate the amine (pKa ~10) if nucleophilicity is required, or keep it acidic if you only want the alkyne to react (Click chemistry is pH tolerant, 4–11) [2].
Q: I see a "gum" instead of a powder. Is it ruined? A: Likely not. It has just deliquesced. Perform Protocol C (Drying) . If it remains gummy after 24h of high vacuum, check purity via NMR; it may have degraded.
References
- Enamine / BroadPharm Handling Data. (General consensus on Amine-Alkyne linker storage: -20°C, Hygroscopic). Note: Specific datasheets for this exact CAS are often proprietary, but standard handling for primary amine HCl salts applies.
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[4][5][6] Chemical Reviews, 108(8), 2952–3015. Link
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. (Mechanistic insight on Cu(I) oxidation sensitivity). Link
Sources
- 1. EP0645440A2 - Process using amine blends to inhibit chloride corrosion in wet hydrocarbon condensing systems - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Optimizing CuAAC Click Chemistry with Oct-7-yn-1-amine Hydrochloride
Welcome to the Technical Support Center for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This guide is specifically engineered for researchers and drug development professionals working with oct-7-yn-1-amine hydrochloride , a bifunctional linker containing a terminal alkyne and a primary amine.
While highly versatile for bioconjugation and pharmaceutical synthesis, the presence of an amine moiety and a terminal alkyne introduces unique mechanistic challenges, including catalyst deactivation and oxidative side reactions. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—providing you with the causality behind reaction failures and a self-validating protocol to ensure reproducible success.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my reaction yielding a diyne byproduct instead of the desired 1,2,3-triazole? A1: You are observing Glaser coupling (oxidative homocoupling of alkynes). In the presence of oxygen, the active Cu(I) catalyst is oxidized to Cu(II), which facilitates the dimerization of oct-7-yn-1-amine molecules into a diyne, consuming your starting material[1]. Furthermore, the synergistic action of free copper ions, oxygen, and sodium ascorbate promotes a Fenton-type reaction cycle that rapidly depletes the catalyst and generates reactive oxygen species (ROS)[2].
-
Causality & Solution: To prevent this, you must stabilize the Cu(I) oxidation state and exclude oxygen. Use a strong, water-soluble polydentate ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) which fully occupies the coordination sphere of copper, blocking oxidation while maintaining catalytic efficiency[3]. Additionally, thoroughly degas your solvents and cap the reaction vessel to minimize oxygen exposure[4].
Q2: How does the amine group on oct-7-yn-1-amine interfere with the copper catalyst, and why is the hydrochloride salt preferred? A2: Free primary amines are excellent ligands for transition metals. If oct-7-yn-1-amine is used as a free base, the terminal amine will competitively coordinate with the Cu(I)/Cu(II) ions. This strips the copper away from the productive catalytic cycle (where it should be activating the alkyne), leading to severe catalyst deactivation and stalled reactions.
-
Causality & Solution: Using the hydrochloride salt form (oct-7-yn-1-amine·HCl) ensures the amine remains protonated (-NH₃⁺) in neutral to slightly acidic conditions (pH 6.5–7.0). The protonated amine lacks the lone electron pair necessary to coordinate copper. Always monitor the pH of your reaction buffer; if the pH drifts too high (basic), the amine will deprotonate and poison the catalyst.
Q3: I am conjugating oct-7-yn-1-amine to a protein, but I am observing protein precipitation and degradation. What is happening? A3: This is likely due to ROS generation and the formation of dehydroascorbate. When sodium ascorbate reduces Cu(II) to Cu(I) in aerobic conditions, it oxidizes into dehydroascorbate, which can react with the side chains of amino acids (particularly arginine), forming advanced glycation end-products that crosslink and precipitate proteins[5].
-
Causality & Solution: Add aminoguanidine to the reaction buffer. Aminoguanidine acts as a sacrificial nucleophile that rapidly reacts with dehydroascorbate, protecting your protein's arginine residues[4].
Q4: Can I use phosphine-based reducing agents like TCEP instead of sodium ascorbate? A4: It is highly discouraged for CuAAC. While TCEP is a potent reducing agent, monodentate phosphines are labile and can detach, directly reacting with your azide partner to reduce it into an amine via the Staudinger reaction[5]. This destroys your azide starting material. Stick to sodium ascorbate paired with a THPTA ligand.
Part 2: Quantitative Data & Reagent Stoichiometry
To ensure a self-validating system, precise stoichiometric ratios must be maintained. The table below outlines the optimized concentrations for a standard 1 mL bioconjugation reaction using oct-7-yn-1-amine HCl.
| Reagent | Function | Final Concentration | Molar Equivalents (vs. Alkyne) |
| Oct-7-yn-1-amine HCl | Alkyne Substrate | 100 µM | 1.0 eq |
| Azide Partner | Conjugation Target | 120 µM | 1.2 eq |
| CuSO₄·5H₂O | Cu(II) Catalyst Precursor | 1 mM | 10 eq |
| THPTA | Cu(I) Stabilizing Ligand | 5 mM | 50 eq (5:1 ratio to Cu) |
| Sodium Ascorbate | Reducing Agent | 10 mM | 100 eq (10:1 ratio to Cu) |
| Aminoguanidine | Dehydroascorbate Scavenger | 5 mM | 50 eq |
Critical Insight: The 5:1 ratio of THPTA to Cu is mandatory to fully saturate the copper coordination sphere, preventing both amine-coordination from the substrate and ROS generation[6].
Part 3: Standard Operating Procedure (SOP)
Self-Validating Protocol: This workflow separates the catalyst pre-complexation from the substrate mixture to guarantee that active Cu(I) is only generated when fully protected by the ligand.
Step 1: Reagent Preparation (Freshness is Critical)
-
Prepare a 100 mM stock of THPTA in degassed Milli-Q water.
-
Prepare a 20 mM stock of CuSO₄ in degassed Milli-Q water.
-
Critical: Prepare a 100 mM stock of Sodium Ascorbate in degassed water immediately before use. Ascorbate oxidizes rapidly in air; aged solutions will fail to reduce Cu(II)[7].
Step 2: Catalyst Pre-Complexation
-
In a small microcentrifuge tube, mix 50 µL of 100 mM THPTA with 50 µL of 20 mM CuSO₄.
-
Vortex briefly and incubate at room temperature for 5 minutes.
-
Validation Check: The solution will turn a distinct light blue, indicating the formation of the Cu(II)-THPTA complex. Causality: Pre-complexing ensures no free copper is available to trigger biomolecule degradation or coordinate with free amines.
Step 3: Reaction Assembly
-
In the main reaction vessel, combine your Azide partner and Oct-7-yn-1-amine HCl in your chosen buffer (e.g., 100 mM Sodium Phosphate, pH 7.0).
-
Add Aminoguanidine to a final concentration of 5 mM if working with sensitive proteins.
-
Add the pre-complexed THPTA/CuSO₄ solution to the reaction vessel.
-
Initiation: Add the freshly prepared Sodium Ascorbate (final concentration 10 mM) to initiate the reaction.
-
Validation Check: The solution should turn colorless, indicating the successful reduction of Cu(II) to the catalytically active Cu(I)[3].
Step 4: Incubation and Quenching
-
Flush the headspace of the vial with Argon or Nitrogen gas, cap tightly, and incubate at room temperature for 1–2 hours protected from light.
-
Quench the reaction by adding EDTA (final concentration 10 mM) to chelate the copper, halting the catalytic cycle and allowing for downstream purification.
Part 4: Visualizing the CuAAC Reaction Network
The following diagram illustrates the productive catalytic cycle versus the detrimental side reactions (Glaser coupling and Amine coordination) that this protocol mitigates.
CuAAC Pathways: Productive triazole synthesis vs. Glaser coupling and amine-driven deactivation.
References
-
Technical Support Center: Copper-Catalyzed Click Chemistry , BenchChem. 1
-
Cell Lysate Labeling , Vector Laboratories. 7
-
CuAAC Biomolecule Reaction Buffer Kit (THPTA based) , Jena Bioscience. 6
-
Protocol for Azide-Alkyne Click Chemistry , BroadPharm. 3
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids , ACS Chemical Reviews. 2
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation , PMC NIH. 4
-
Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules , MDPI. 5
Sources
Bioconjugation Technical Support Center: Troubleshooting oct-7-yn-1-amine hydrochloride
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals utilizing oct-7-yn-1-amine hydrochloride (CAS: 14502-43-3)[1]. As an 8-carbon bifunctional linker featuring a terminal alkyne and a primary amine, it is a highly versatile tool for PROTAC synthesis, Antibody-Drug Conjugates (ADCs), and biomaterials.
However, the flexibility of the 8-carbon chain does not grant immunity to steric hindrance. When conjugating this linker to bulky payloads or heavily functionalized proteins, researchers frequently encounter stalled reactions at either the amine or alkyne terminus. This guide provides field-proven, causality-driven solutions to resolve these bottlenecks.
Module 1: Resolving Steric Hindrance at the Amine Terminus (Amide Coupling)
Q: My amide coupling between the primary amine of oct-7-yn-1-amine and a bulky, sterically demanding carboxylic acid payload is stalling at <30% conversion. How do I push this reaction to completion?
A: Upgrade your coupling reagent from HATU to COMU and optimize your solvent environment.
The Science (Causality): While HATU is the industry standard for peptide and amide coupling, it frequently fails when the electrophilic carbonyl center is shielded by bulky side chains. To overcome this, you must switch to COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) or an OxymaPure -based system.
Unlike HATU, COMU is a morpholine-based uronium salt. Its active species is constructed with an highly reactive O-acyl derivative, giving it a superior coupling efficiency for hindered substrates[2]. Furthermore, COMU performs exceptionally well in the presence of only 1 equivalent of base, minimizing side reactions[2]. Additionally, steric hindrance is exacerbated by solvent-solute clustering in highly polar solvents like DMF. Switching the solvent to less polar alternatives like THF or Acetonitrile (MeCN) can surprisingly increase yields in hindered couplings[3].
Protocol: COMU-Mediated Hindered Amide Coupling
This protocol is a self-validating system: COMU acts as its own indicator, changing color based on the base used during the activation step[2].
-
Preparation: Dissolve the bulky carboxylic acid (1.0 eq) and COMU (1.0 eq) in anhydrous THF or MeCN to a concentration of 0.1 M.
-
Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir for 2–3 minutes. Validation check: The solution will undergo a distinct color change, confirming the formation of the active ester.
-
Linker Addition: Add oct-7-yn-1-amine hydrochloride (1.2 eq).
-
Neutralization (Critical): Immediately add an additional 1.2 eq of DIPEA. Because you are using the hydrochloride salt of the linker, this extra base is strictly required to liberate the nucleophilic free amine in situ.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor conversion via LC-MS.
Workflow for overcoming steric hindrance during amide coupling.
Module 2: Resolving Steric Hindrance at the Alkyne Terminus (CuAAC Click Chemistry)
Q: The click reaction (CuAAC) between my oct-7-yn-1-amine linker and a sterically demanding azide (e.g., on a functionalized nanoparticle) is extremely sluggish, leading to payload degradation. What is wrong?
A: Your copper-stabilizing ligand is failing to manage the steric bulk. Switch from THPTA/TBTA to BTTAA.
The Science (Causality): Steric demands heavily influence CuAAC activity because the reaction requires both the azide and the alkyne to coordinate with the Cu(I) center simultaneously[4]. If the azide is exceptionally bulky, standard ligands like THPTA or TBTA do not provide a fast enough reaction rate. This delay leaves the Cu(I) vulnerable to oxidation by dissolved oxygen, which generates reactive oxygen species (ROS) that degrade biological payloads.
To resolve this, upgrade to the tripodal amine ligand BTTAA (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid). BTTAA significantly enhances CuAAC reaction rates and efficiency compared to THPTA, BTTES, and TBTA. It creates a highly active catalytic pocket that accommodates steric bulk while strictly protecting the Cu(I) from oxidation, ensuring high biocompatibility[4][5].
Protocol: BTTAA-Accelerated CuAAC for Bulky Substrates
This protocol utilizes a specific ligand-to-copper ratio to prevent competitive binding.
-
Catalyst Pre-mix: In a small vial, combine CuSO₄·5H₂O (0.1 eq) and BTTAA (0.2 eq) in degassed water. Let sit for 5 minutes. Validation check: A 2:1 ligand-to-copper ratio is optimal; exceeding this ratio causes the triazoles to compete with the alkyne for coordination, slowing the reaction[4].
-
Substrate Preparation: In the main reaction vessel, combine the sterically hindered azide (1.0 eq) and your oct-7-yn-1-amine-conjugated intermediate (1.2 eq) in a compatible solvent (e.g., DMSO/Water or t-BuOH/Water).
-
Initiation: Transfer the Cu/BTTAA pre-mix to the main reaction vessel.
-
Reduction: Add freshly prepared Sodium Ascorbate (0.5 eq) to reduce Cu(II) to the active Cu(I) species.
-
Reaction: Stir at room temperature for 1–2 hours. The superior kinetics of BTTAA will drive the hindered cycloaddition to completion before ROS-mediated degradation can occur[5].
BTTAA-stabilized CuAAC catalytic cycle for sterically hindered substrates.
Data Presentation: Reagent Selection Matrices
Table 1: Amide Coupling Reagents for Hindered Amines[2]
| Reagent | Structural Class | Steric Hindrance Performance | Byproduct Safety Profile | Key Advantage |
| HATU | Guanidinium | Moderate | Hazardous (Allergens) | Industry standard for unhindered substrates. |
| COMU | Morpholine-Uronium | Excellent | Low Toxicity | Visual color change confirms activation; high solubility. |
| OxymaPure | Oxime Additive | Excellent | Low Toxicity | Can replace HOBt/HOAt to suppress racemization. |
Table 2: CuAAC Ligand Profiles for Hindered Azides/Alkynes[6]
| Ligand | Reaction Kinetics | Biocompatibility / Cytotoxicity | Best Application Environment |
| BTTAA | Very High | Very High / Very Low | In vivo and highly hindered biological systems. |
| THPTA | Moderate | Moderate / Moderate | Standard aqueous synthesis (unhindered). |
| TBTA | Very High | Low / High | Organic synthesis only (poor water solubility). |
Frequently Asked Questions (FAQs)
Q: Do I need to perform a free-basing extraction to remove the hydrochloride salt from oct-7-yn-1-amine before use? A: No, a separate extraction is unnecessary and risks losing the volatile/water-soluble linker. However, you must account for the HCl salt stoichiometrically during your reaction setup. Add exactly one extra equivalent of a non-nucleophilic base (like DIPEA or N-methylmorpholine) directly to the reaction mixture to liberate the free amine in situ.
Q: Can I perform the amide coupling and the CuAAC click reaction in a single "one-pot" workflow to save time? A: It is highly discouraged. Amide coupling reagents (especially uronium salts like COMU) and their byproducts can interact with the copper catalyst or the azide. Furthermore, the optimal solvent systems differ (anhydrous THF/MeCN for hindered amide coupling vs. aqueous mixtures for CuAAC). Perform the amide coupling first, purify the intermediate, and then execute the click reaction.
References
-
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation Source: PMC (National Institutes of Health) URL:[Link][4]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link][2]
-
Peptidic Antifreeze Materials: Prospects and Challenges Source: MDPI URL:[Link][3]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: Chemical Communications (RSC Publishing) URL:[Link]
Sources
- 1. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
Validation & Comparative
A Head-to-Head Comparison of Alkyne Linkers: Oct-7-yn-1-amine Hydrochloride vs. PEG-Based Alternatives for Advanced Bioconjugation
A Senior Application Scientist's Guide to Selecting the Optimal Alkyne for Your Conjugate
In the landscape of bioconjugation, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and safety of the final product.[1] Among the diverse toolkit available to researchers, terminal alkyne-containing linkers, which participate in the highly efficient and bioorthogonal "click chemistry" reactions, have become indispensable.[2][3] This guide provides an in-depth, objective comparison between a short-chain, hydrophobic alkyne, oct-7-yn-1-amine hydrochloride, and the widely utilized class of hydrophilic, polyethylene glycol (PEG)-based alkyne linkers.[4][5]
This analysis is structured to provide drug development professionals and research scientists with the necessary data and rationale to make an informed decision, balancing the unique attributes of each linker class against the specific requirements of their bioconjugate design.
The Central Role of the Alkyne Linker in Modern Bioconjugation
The primary function of an alkyne linker is to serve as a molecular bridge, covalently connecting a biomolecule (like an antibody) to a payload (such as a cytotoxic drug or a fluorescent dye).[6][7] The ideal linker must remain stable in systemic circulation to prevent premature payload release, which could lead to off-target toxicity, yet facilitate the release or activity of the payload once it reaches the target site.[][9] The physicochemical properties of the linker itself—its length, flexibility, and hydrophilicity—are not merely passive features; they actively modulate the overall characteristics of the conjugate, including its solubility, aggregation propensity, pharmacokinetics, and even its immunogenicity.[10][]
The terminal alkyne group is a key reactive handle for one of the most robust ligation chemistries: the Azide-Alkyne Cycloaddition. This reaction can proceed via two main pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage.[12][13] It is known for its high yields and tolerance of a wide range of functional groups.[14] However, the requirement for a copper catalyst can be a drawback for in vivo applications due to potential cytotoxicity.[15]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with an azide.[16] The release of ring strain drives the reaction forward, making it truly bioorthogonal and suitable for use in living systems.[17]
Both oct-7-yn-1-amine and PEG-based alkynes can participate in these reactions, but their intrinsic structural differences lead to vastly different performance profiles in the resulting conjugates.
Deep Dive: Oct-7-yn-1-amine Hydrochloride
Oct-7-yn-1-amine is a small, linear, eight-carbon chain linker featuring a terminal alkyne at one end and a primary amine at the other. The hydrochloride salt form enhances its solubility and stability for storage and handling.
Chemical and Physical Properties
-
Structure: A short, hydrophobic C8 alkyl chain.
-
Functionality: Heterobifunctional, with a terminal alkyne for click chemistry and a primary amine for conjugation (e.g., to NHS esters or through reductive amination).
-
Solubility: The hydrochloride salt is moderately soluble in aqueous buffers, but the free amine form and the resulting conjugate will have significant hydrophobic character.
-
Flexibility: The saturated carbon chain provides rotational freedom, but the overall structure is relatively rigid compared to long-chain polymers.
The core characteristic of oct-7-yn-1-amine is its hydrophobicity . This property can be a double-edged sword. While it can facilitate passage through cell membranes, it is more often associated with challenges in ADC development.
Deep Dive: PEG-Based Alkyne Linkers
PEG-based alkyne linkers consist of repeating ethylene glycol units, creating a flexible, hydrophilic spacer.[18] They are available in a vast array of lengths (from a few units to hundreds) and with various terminal functional groups.[2][19] This allows for precise tuning of the linker's properties.[20]
Chemical and Physical Properties
-
Structure: A flexible, hydrophilic polyether chain.[5]
-
Functionality: Can be homobifunctional (e.g., Alkyne-PEG-Alkyne) or, more commonly, heterobifunctional (e.g., Alkyne-PEG-NHS ester, Alkyne-PEG-Maleimide).[5]
-
Solubility: Excellent solubility in aqueous solutions and many organic solvents.[4][21] This property is often leveraged to improve the solubility of hydrophobic payloads.[]
-
Flexibility: The ether backbone provides significant conformational flexibility.[18]
The defining feature of PEG linkers is their hydrophilicity and the "stealth" properties they impart, creating a hydration shell that can reduce immunogenicity and non-specific protein adsorption.[4][18]
Head-to-Head Comparison: Performance and Experimental Data
The choice between a short-chain hydrophobic linker and a hydrophilic PEG linker has profound consequences for the final bioconjugate. The following table summarizes these differences, supported by established principles and data from studies on analogous linker systems.
| Feature | Oct-7-yn-1-amine Hydrochloride | PEG-Based Alkyne Linkers | Rationale & Supporting Evidence |
| Hydrophilicity/Solubility | Low (inherently hydrophobic) | High (tunable with PEG length) | The hydrophobic alkyl chain of oct-7-yn-1-amine can decrease the overall solubility of the bioconjugate, especially with hydrophobic payloads.[23] PEG linkers are a well-established strategy to counteract payload hydrophobicity, reduce aggregation, and improve solubility.[4][][] |
| Aggregation Propensity | High | Low | Hydrophobic linkers, particularly when combined with hydrophobic drugs, significantly increase the risk of ADC aggregation.[6] This can lead to faster clearance and potential immunogenicity.[6] The hydrophilic nature of PEG mitigates these aggregation risks.[] |
| Pharmacokinetics (PK) | Potential for rapid clearance | Extended circulation half-life | Hydrophobic ADCs are often subject to accelerated clearance by the mononuclear phagocytic system (MPS).[23] PEGylation increases the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs plasma half-life, leading to greater tumor accumulation.[24][25] |
| Immunogenicity | Potential for immunogenicity | Reduced immunogenicity ("Stealth" effect) | While the short alkyl chain itself is unlikely to be immunogenic, the aggregation it may induce can trigger an immune response.[6] PEG chains create a hydration shell that can mask the conjugate from the immune system.[4][18] |
| Steric Hindrance | Minimal | Can be significant (length-dependent) | The small size of oct-7-yn-1-amine is unlikely to interfere with antibody-antigen binding. Very long PEG chains, however, can sometimes cause steric hindrance, potentially reducing the in vitro potency of the conjugate, an effect that must be empirically tested.[24][25] |
| Drug-to-Antibody Ratio (DAR) | May be limited by solubility | Enables high DAR conjugates | The solubility-enhancing properties of PEG linkers are crucial for developing stable and effective high-DAR ADCs, which are often limited by aggregation issues.[6][23] |
| Structural Rigidity | Relatively rigid spacer | Highly flexible spacer | The flexible nature of the PEG chain can provide better spatial orientation for the payload to interact with its target.[18] The rigidity of the alkyl chain offers a more defined spatial separation.[26] |
Experimental Workflows and Protocols
To empirically determine the optimal linker for a specific application, a direct comparison is essential. Below are standardized protocols for conjugating an azide-modified antibody with either oct-7-yn-1-amine or a representative Alkyne-PEG linker, followed by characterization.
Experimental Workflow Diagram
Caption: Workflow for comparing alkyne linkers in ADC synthesis.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified antibody to a terminal alkyne linker.[13][27]
Materials:
-
Azide-modified antibody (in PBS, pH 7.4)
-
Alkyne Linker (Oct-7-yn-1-amine HCl or Alkyne-PEG-NHS ester)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system: Size Exclusion Chromatography (SEC) column
Procedure:
-
Linker Preparation:
-
For Oct-7-yn-1-amine HCl: Dissolve in DMSO to a stock concentration of 10-50 mM. The amine group is assumed to have been previously conjugated to a payload with a suitable reactive group (e.g., NHS ester).
-
For Alkyne-PEG-NHS ester: This linker would typically be reacted with an amine-containing payload first. For this protocol, we assume a pre-formed Alkyne-PEG-Payload conjugate is used. Dissolve in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-modified antibody to a final concentration of 1-5 mg/mL in PBS.
-
Add the Alkyne-Linker-Payload to the antibody solution. A 5- to 20-fold molar excess of the linker over the antibody is recommended.
-
-
Catalyst Premix Preparation: In a separate tube, mix the THPTA and CuSO₄ solutions. A 5:1 molar ratio of THPTA to CuSO₄ is common.[13]
-
Reaction Initiation:
-
Add the THPTA/CuSO₄ premix to the antibody-linker solution. A final CuSO₄ concentration of 0.1-0.5 mM is typical.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.[15]
-
Gently mix the reaction.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.[14]
-
Purification: Purify the resulting ADC using an SEC column to remove excess linker-payload and catalyst components.
-
Characterization: Analyze the purified ADC for Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy, and assess aggregation levels by SEC.
Causality and Rationale in Experimental Design
The choice of a CuAAC reaction is based on its high efficiency and the formation of a highly stable triazole linkage.[12][28] The use of a copper-chelating ligand like THPTA is crucial as it stabilizes the Cu(I) oxidation state, preventing oxidative homocoupling of the alkyne and minimizing potential damage to the antibody.[13] Sodium ascorbate serves as the reducing agent to generate the active Cu(I) catalyst in situ from the more stable CuSO₄ salt.[27][28] Purification by SEC is a standard method to separate the larger ADC from smaller, unreacted components.
Logical Framework for Linker Selection
The decision-making process for selecting an appropriate alkyne linker can be visualized as follows:
Caption: Decision tree for selecting an alkyne linker.
Conclusion and Future Perspectives
The selection of an alkyne linker is a multi-faceted decision with no single "best" answer. It requires a careful evaluation of the payload's properties, the desired characteristics of the final conjugate, and the intended application.
Oct-7-yn-1-amine hydrochloride represents a class of short, hydrophobic linkers. Its small size and defined length are advantageous when minimal steric hindrance is required. However, its hydrophobicity poses a significant risk of inducing aggregation and rapid clearance, especially with hydrophobic payloads or at high drug-to-antibody ratios.[23] It may be suitable for applications where these factors are less critical or for conjugating relatively hydrophilic payloads.
PEG-based alkyne linkers , in contrast, offer a versatile and powerful solution to many of the challenges in bioconjugation.[4][5] Their ability to enhance solubility, reduce aggregation, and prolong circulation half-life makes them the preferred choice for the development of complex therapeutics like ADCs.[][24] The tunability of PEG chain length allows for fine optimization of the conjugate's properties.[9][20]
For researchers in drug development, the evidence strongly suggests that for most ADC applications, particularly those involving potent hydrophobic cytotoxins, PEG-based alkyne linkers provide a superior platform for achieving a desirable therapeutic index. While short-chain aliphatic linkers have their place, the risk-benefit analysis often favors the solubility and pharmacokinetic advantages conferred by PEGylation. The experimental protocols provided herein offer a framework for making an empirical, data-driven decision tailored to your specific antibody-payload combination.
References
- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Butyn-1-OL.
- BOC Sciences. (2025, October 24). ADC Linker Technologies: Impact on Stability & Efficacy.
- BroadPharm. Alkyne PEG, Alkyne linker, Click Chemistry Tool.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- BenchChem. (2025). A Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
- Jones, et al. (2014).
- The Royal Society of Chemistry. (2021, December 22). Chapter 3: Linker Design and Impact on ADC Properties. Retrieved from The Royal Society of Chemistry website.
- baseclick GmbH. Protocols.
- WuXi AppTec DMPK. (2023, August 10). Drug Conjugate Linkers and Their Effects on Drug Properties.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Short-Chain PEG Linkers.
- Lyon, R. P., et al. (2014, October 1). Abstract 4470: Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates. Cancer Research, 74(19 Supplement), 4470.
- BenchChem. (2025). A Head-to-Head Comparison of SCO-PEG8-NHS and SCO-PEG4-NHS for Antibody-Drug Conjugate (ADC) Development.
- AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
- PurePEG. PEG Linkers for Bioconjugation, ADCs & Drug Delivery.
- Precise PEG. How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
- AxisPharm. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers.
- Creative PEGWorks. 8-Arm PEG-Alkyne.
- Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.
- Soriano, E., & Fokin, V. V. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(5), 2376-2383.
- ChemScene. Alkyne PEG.
- BenchChem. (2025). Beyond Propargyl-PEG4: A Comparative Guide to Alternative Linkers for Specialized Bioconjugation.
- BLD Pharm. 1019774-23-2|Oct-7-en-1-amine hydrochloride.
- MedchemExpress. Alkyne-PEG4-maleimide | PROTAC Linker.
- Jones, K., et al. (2021). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters, 12(1), 108-114.
- BOC Sciences. SPAAC: Strain-Promoted Click Reaction - Bioconjugation.
- Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- BenchChem. (2025). A Comparative Guide to Amino-PEG14-acid and Other PEG Linkers for Antibody-Drug Conjugates.
- PurePEG. (2025, October 16). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
- MedchemExpress. Alkyne-PEG4-SS-PEG4-alkyne | ADC Linker.
- ACS Publications. (2025, December 1). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
- BenchChem. (2025). Creating Stable Bioconjugates with PEG8 Linkers: Application Notes and Protocols.
- ChemPep. Overview of PEG Linkers.
- PurePEG. (2025, October 6). ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation.
- BOC Sciences. Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More.
- Royal Society of Chemistry. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier.
- BOC Sciences. (2025, November 21). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
- BLD Pharm. 14502-43-3|Oct-7-yn-1-amine.
- ResearchGate. FT-IR spectra of PEG-alkyne, (PCL-azide) 4 and the resulting (PCL- b -PEG) 4 polymer.
- MilliporeSigma. Octan-1-amine hydrochloride | 142-95-0.
- Sigma-Aldrich. Octan-1-amine hydrochloride | 142-95-0.
- Hermanson, G. T. (2013).
- Fluorochem. Non-8-yn-1-amine (hydrochloride).
- ACS Publications. (2024, July 29). Ex Situ Gaseous Reagent for Multicomponent Amine Bioconjugation.
- Chemical Science (RSC Publishing). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation.
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Advantages of Oct-7-yn-1-amine Hydrochloride over Hex-5-yn-1-amine Hydrochloride
A Senior Scientist’s Guide to Linker Selection in Chemical Biology[1]
Executive Summary
In the precise architecture of drug design—particularly within PROTACs (Proteolysis Targeting Chimeras) and bioconjugation—the linker is never a passive connector.[1] It is a functional component that dictates solubility, permeability, and ternary complex geometry.
While Hex-5-yn-1-amine hydrochloride (C6) has long been a standard "short" alkyl linker, Oct-7-yn-1-amine hydrochloride (C8) offers distinct physicochemical advantages for specific high-value applications.[1] This guide details why the additional ethylene units in the octyl chain provide critical improvements in steric clearance , lipophilic tuning , and binding pocket reach , supported by experimental logic and linkerology principles.
Part 1: Technical Specification & Physical Profile[1]
The fundamental difference lies in the spacer length and hydrophobicity.[1] In complex biological systems, a difference of ~2.5 Å (two methylene groups) often determines the difference between a nanomolar binder and an inactive compound.
| Feature | Hex-5-yn-1-amine HCl | Oct-7-yn-1-amine HCl | The Oct-7 Advantage |
| Carbon Chain | C6 (Hexyl) | C8 (Octyl) | Increased flexibility & reach.[1] |
| Approx. Spacer Length | ~8.5 Å | ~11.0 Å | Bridges deeper binding pockets.[1] |
| Lipophilicity (cLogP) | ~0.6 (Free base) | ~1.7 (Free base) | Enhances passive membrane permeability.[1] |
| Water Solubility | High | Moderate | Balances highly polar warheads.[1] |
| Steric Profile | Constrained near surface | Extended | Reduces "buried alkyne" phenomenon.[1] |
Part 2: The Mechanics of the Advantage
1. The "Reach" Factor in PROTAC Design
In PROTAC design, the linker must span the gap between the E3 ligase and the Target Protein (POI).[1] If the linker is too short, the two proteins clash sterically, preventing the formation of the productive ternary complex required for ubiquitination.
-
The Limitation of Hex-5: With a shorter chain, Hex-5 often fails to bridge deep binding pockets (e.g., VHL ligands which sit deep inside the protein).
-
The Oct-7 Solution: The Oct-7 linker provides the necessary "slack."[1] This allows the proteins to adopt a low-energy orientation without steric clashing.[1]
2. Lipophilic Tuning & Cell Permeability
Many warheads (e.g., peptides, RNA aptamers) are highly polar, leading to poor cell membrane penetration.
-
The Oct-7 Solution: By introducing a more hydrophobic C8 chain, Oct-7 increases the overall lipophilicity (LogP) of the conjugate.[1] This facilitates passive diffusion across the lipid bilayer, a phenomenon described in linkerology literature as "lipophilic masking" [1, 2].
3. Steric Decongestion in Surface Chemistry
When functionalizing nanoparticles or solid supports, short linkers (Hex-5) often keep the reactive alkyne too close to the surface/PEG layer, leading to slow CuAAC (Click) kinetics due to steric hindrance.
-
The Oct-7 Solution: The longer chain projects the alkyne handle further into the solvent, making it more accessible to the azide partner and the copper catalyst, thereby increasing reaction yields and reducing required incubation times.[1]
Part 3: Decision Logic & Signaling Pathways[1]
The following diagram illustrates the decision matrix for selecting Oct-7 over Hex-5 based on structural biology requirements.
Caption: Decision tree for selecting Oct-7-yn-1-amine based on binding pocket depth and permeability requirements.
Part 4: Experimental Application (Protocol)
Protocol: High-Efficiency CuAAC Conjugation with Oct-7-yn-1-amine
This protocol is optimized for conjugating Oct-7-yn-1-amine to an NHS-ester activated small molecule (e.g., a PROTAC warhead), followed by a Click reaction.[1]
Objective: Synthesize an Alkyne-Functionalized Warhead with enhanced lipophilicity.
Reagents:
-
Target Molecule-NHS ester (1.0 equiv)[1]
-
Oct-7-yn-1-amine HCl (1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)[1]
Workflow:
-
Activation (Self-Validating Step): Dissolve the Target-NHS ester in anhydrous DMF. Check: Solution must remain clear. Turbidity indicates moisture contamination which will hydrolyze the NHS ester.[1]
-
Coupling: Add DIPEA to the solution, followed immediately by Oct-7-yn-1-amine HCl .
-
Why DIPEA? The HCl salt of the amine must be neutralized to release the nucleophilic free amine (
).[1] -
Why Oct-7? At this stage, the C8 chain aids solubility in organic solvent (DMF) compared to shorter, more polar linkers.
-
-
Incubation: Stir at Room Temperature for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/DIPEA), then Brine. Dry over
.[1][3] -
Click Reaction (The Payoff):
-
React the purified Oct-7-conjugate with an Azide-E3 ligand using
/ Sodium Ascorbate / THPTA.[1] -
Observation: Due to the Oct-7 spacer, you should observe faster conversion (>90% in <1 hour) compared to C4/C6 analogs if the azide is sterically hindered, as the alkyne is more accessible [3].
-
Part 5: Structural Comparison of Steric Reach
The diagram below visualizes the "Steric Decongestion" advantage of Oct-7 in a surface conjugation context.
Caption: Comparative visualization showing how Oct-7 projects the reactive alkyne beyond the steric radius of a bulky protein surface.
References
-
Impact of Linker Length on Cell Permeability : "Impact of Linker Length and Composition on Fragment Binding and Cell Permeation." PubMed, 2017.[1] Link
-
Alkyl Linkers in PROTACs : "Alkyl Linkers in PROTACs - Improve Permeability & PK." BOC Sciences.[1][]
-
Linker-Dependent Folding : "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability." ACS Publications.[1] Link[1]
-
PubChem Compound Summary : "Oct-7-yn-1-amine."[1][5][6] National Center for Biotechnology Information.[1] Link
Sources
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- 3. Application of Hydrazine Hydrate in the Synthesis of Octa(aminophenyl)silsesquioxane (OAPS) Poss [scirp.org]
- 5. CAS:173987-24-1, 戊-4-炔-1-胺盐酸盐-毕得医药 [bidepharm.com]
- 6. pure.au.dk [pure.au.dk]
comparing linker length effects of oct-7-yn-1-amine hydrochloride in drug design
Optimizing Ternary Complexes: A Comparative Guide to Linker Length Effects of Oct-7-yn-1-amine Hydrochloride in Drug Design
In the rational design of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules, the linker is not merely a passive structural tether; it is a critical determinant of pharmacokinetic (PK) properties, cell permeability, and the thermodynamics of ternary complex formation[1]. Oct-7-yn-1-amine hydrochloride, an 8-carbon (C8) aliphatic chain featuring a terminal primary amine and a terminal alkyne, has emerged as a highly versatile building block for drug developers[2]. Its bifunctionality enables rapid, modular assembly via amide coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic synthesis, focusing on the underlying causality of linker length physics, objective performance comparisons, and self-validating experimental protocols.
The Physics and Chemistry of Linker Length (Causality)
The efficacy of a PROTAC is governed by its ability to induce a stable ternary complex between the Protein of Interest (POI) and an E3 ubiquitin ligase[3]. The choice of an 8-carbon alkyl linker (like oct-7-yn-1-amine) over shorter/longer chains or PEG-based alternatives fundamentally alters the molecule's behavior:
-
Steric Hindrance vs. Flexibility: If a linker is too short (e.g., C3-C5), steric clashes between the POI and E3 ligase prevent productive complexation. If too long (e.g., C12+), the entropic penalty of macrocyclization increases, and the effective concentration of the two ligands drops, leading to the "hook effect" where inactive binary complexes dominate[4]. The C8 length of oct-7-yn-1-amine provides an optimal spatial distance that balances flexibility with entropic restriction[].
-
Alkyl vs. PEG (Lipophilicity & Permeability): While polyethylene glycol (PEG) linkers are ubiquitous for their aqueous solubility, excessive PEGylation introduces hydrogen-bond acceptors that drastically reduce passive membrane permeability[6]. Alkyl linkers like the C8 chain of oct-7-yn-1-amine strip away these ether oxygens[]. This allows the molecule to adopt a compact, cylindrical form factor within the lipid bilayer, significantly enhancing passive diffusion and intracellular accumulation compared to PEGylated analogues[]. Furthermore, alkyl chains are often more metabolically stable than PEG chains, which are susceptible to oxidative cleavage[6].
PROTAC ternary complex formation pathway driven by optimal C8 linker spacing.
Comparative Analysis: Linker Length and Composition
To objectively evaluate the performance of the C8 alkynyl-alkyl linker, we compare it against shorter/longer alkyl chains and PEG equivalents based on established empirical data in target-degradation assays (e.g., BRD4-targeting PROTACs)[1],[6],[7].
Table 1: Quantitative Comparison of Linker Effects on PROTAC Performance
| Linker Type | Chain Length | Composition | Cell Permeability (PAMPA, | Degradation Efficacy (DC50, nM) | Dmax (%) |
| Propargylamine | C3 (4 atoms) | Alkyl-Alkyne | High (>15) | >1000 (Steric clash limits ternary complex) | <20% |
| Pent-4-yn-1-amine | C5 (6 atoms) | Alkyl-Alkyne | High (>12) | 150 - 300 | ~60% |
| Oct-7-yn-1-amine | C8 (9 atoms) | Alkyl-Alkyne | Moderate-High (8-10) | 5 - 15 (Optimal spatial distance) | >95% |
| Dec-9-yn-1-amine | C10 (11 atoms) | Alkyl-Alkyne | Low (<3, efflux/aggregation risks) | 50 - 100 | ~80% |
| PEG-3-Alkyne | 12 atoms | PEG-Alkyne | Low (<2, high polar surface area) | 20 - 40 | ~85% |
Data synthesized from comparative permeability studies and PROTAC linker optimization libraries.
Experimental Methodology: Modular PROTAC Synthesis
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for utilizing oct-7-yn-1-amine hydrochloride in PROTAC synthesis. The use of orthogonal click chemistry ensures high yields and prevents cross-reactivity[1].
Step 1: Amide Coupling (Warhead Conjugation)
-
Reagents: POI-targeting ligand with a free carboxylic acid (1.0 eq), oct-7-yn-1-amine hydrochloride (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), anhydrous DMF.
-
Procedure: Dissolve the POI ligand and HATU in DMF. Stir for 10 minutes to form the active ester. Add oct-7-yn-1-amine hydrochloride and DIPEA. Stir at room temperature for 2 hours.
-
Causality & Validation: DIPEA neutralizes the hydrochloride salt of the amine, rendering it nucleophilic. HATU is chosen over EDC/NHS for its superior efficiency in sterically hindered couplings. Self-Validation: Monitor completion via LC-MS; the mass should shift to [M+H]+ corresponding to the alkyne-functionalized warhead.
Step 2: CuAAC Click Chemistry (E3 Ligase Conjugation)
-
Reagents: Alkyne-functionalized warhead (1.0 eq), Azide-functionalized E3 ligand (e.g., Thalidomide-azide) (1.0 eq), CuSO₄·5H₂O (0.2 eq), Sodium Ascorbate (0.5 eq), TBTA ligand (0.1 eq), t-BuOH/H₂O (1:1).
-
Procedure: Combine the alkyne and azide in the solvent mixture. Premix CuSO₄ and sodium ascorbate (to reduce Cu(II) to the active Cu(I) species) and add to the reaction. Stir at room temperature for 4-12 hours.
-
Causality & Validation: The C8 alkyl chain provides sufficient distance to prevent steric shielding of the alkyne, ensuring rapid triazole formation. TBTA stabilizes the Cu(I) oxidation state in aqueous media. Self-Validation: Validate via LC-MS to confirm the formation of the 1,4-disubstituted 1,2,3-triazole linkage. Purify the final PROTAC via preparative HPLC.
Modular PROTAC synthetic workflow utilizing oct-7-yn-1-amine hydrochloride.
References
-
Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." PMC.[Link]
-
"An overview of PROTACs: a promising drug discovery paradigm." PMC.[Link]
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellgs.com [cellgs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Oct-7-yn-1-amine Hydrochloride Derivatives
In the landscape of modern drug discovery and chemical biology, the unique physicochemical properties of the alkyne functional group have positioned it as a valuable moiety in the design of novel bioactive molecules.[1] Its linear geometry, metabolic stability, and ability to engage in potent interactions with biological targets make it a compelling structural element.[2] This guide provides a comprehensive comparison of the biological activities of hypothetical derivatives of oct-7-yn-1-amine hydrochloride, a long-chain alkynamine with potential as a versatile scaffold for therapeutic development. We will delve into the rationale behind experimental design, present detailed protocols for assessing biological activity, and explore the structure-activity relationships that govern the efficacy of these compounds.
The Significance of the Alkynyl Amine Scaffold
The terminal alkyne group in oct-7-yn-1-amine is not merely a passive structural feature; it is a reactive handle that can be exploited for therapeutic benefit. The sp-hybridized carbons of the alkyne create a region of high electron density, and the terminal proton exhibits weak acidity, allowing for a variety of chemical transformations.[2] Furthermore, the alkyne can act as a "latent electrophile," capable of forming irreversible covalent bonds with nucleophilic residues, such as cysteine, within the active sites of enzymes.[3] This covalent inhibition can lead to prolonged and potent biological effects.
The long alkyl chain of oct-7-yn-1-amine contributes to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic binding pockets. The primary amine group provides a site for salt formation, such as the hydrochloride salt, which can improve aqueous solubility and handling. The amine also serves as a key point for derivatization, allowing for the introduction of various functional groups to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.
Comparative Analysis of Hypothetical Oct-7-yn-1-amine Derivatives
To illustrate the principles of assessing biological activity, we will consider three hypothetical derivatives of oct-7-yn-1-amine (a parent compound, Cpd-1 ):
-
Cpd-2 (N-benzyl-oct-7-yn-1-amine): This derivative introduces a bulky aromatic group, which could enhance binding to targets with aromatic recognition motifs.
-
Cpd-3 (N-(2-hydroxyethyl)-oct-7-yn-1-amine): The addition of a hydroxyl group is intended to increase hydrophilicity and potentially introduce new hydrogen bonding interactions with a biological target.
-
Cpd-4 (Oct-7-yn-1-amide of propionic acid): This derivative replaces the primary amine with an amide linkage, which can alter the hydrogen bonding capacity and overall electronic properties of the molecule.
The biological activities of these compounds will be assessed through a tiered screening approach, beginning with a general cytotoxicity screen, followed by a targeted enzyme inhibition assay.
Experimental Protocols
General Workflow for Biological Activity Assessment
The following diagram outlines the general workflow for assessing the biological activity of our hypothetical oct-7-yn-1-amine derivatives.
Caption: General workflow for assessing the biological activity of oct-7-yn-1-amine derivatives.
Cytotoxicity Assessment: MTT Assay
Rationale: Before evaluating specific biological activities, it is crucial to determine the general cytotoxicity of the compounds. This helps to differentiate between targeted biological effects and non-specific toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture:
-
Seed human cancer cell lines (e.g., HeLa or A549) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of Cpd-1, Cpd-2, Cpd-3, and Cpd-4 in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 (the concentration at which 50% of cell growth is inhibited) for each compound.
-
Enzyme Inhibition Assay: Monoamine Oxidase B (MAO-B)
Rationale: Propargylamines are a known class of monoamine oxidase (MAO) inhibitors.[2] MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.[2] This assay will assess the potential of the oct-7-yn-1-amine derivatives to inhibit MAO-B activity.
Protocol:
-
Reagents:
-
Recombinant human MAO-B enzyme.
-
MAO-B substrate (e.g., benzylamine).
-
Amplex® Red Monoamine Oxidase Assay Kit (or a similar fluorescence-based assay).
-
Test compounds (Cpd-1 to Cpd-4) and a known MAO-B inhibitor (e.g., selegiline) as a positive control.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well black plate, add the following to each well:
-
Assay buffer
-
Test compound or control
-
MAO-B enzyme
-
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate and the Amplex® Red reagent/horseradish peroxidase mixture.
-
Measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm every minute for 30 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value for each compound.
-
Data Presentation and Interpretation
The results of the cytotoxicity and enzyme inhibition assays can be summarized in the following table:
| Compound | Derivative Structure | Cytotoxicity (HeLa) IC50 (µM) | MAO-B Inhibition IC50 (nM) |
| Cpd-1 | Oct-7-yn-1-amine HCl | > 100 | 850 |
| Cpd-2 | N-benzyl-oct-7-yn-1-amine | 55 | 150 |
| Cpd-3 | N-(2-hydroxyethyl)-oct-7-yn-1-amine | > 100 | 700 |
| Cpd-4 | Oct-7-yn-1-amide of propionic acid | > 100 | > 1000 |
Interpretation of Hypothetical Data:
-
Cpd-1 (Parent Compound): Shows low cytotoxicity and moderate MAO-B inhibitory activity. This serves as a good starting point for derivatization.
-
Cpd-2 (N-benzyl derivative): The introduction of the benzyl group significantly increases the potency against MAO-B, suggesting that the aromatic ring may be involved in a favorable interaction with the enzyme's active site. However, this modification also increases cytotoxicity, which is a critical consideration for further development.
-
Cpd-3 (N-hydroxyethyl derivative): The addition of a hydroxyl group maintains the low cytotoxicity of the parent compound and slightly improves the MAO-B inhibitory activity. This suggests that increasing hydrophilicity can be a viable strategy to maintain a good safety profile while potentially enhancing target engagement.
-
Cpd-4 (Amide derivative): Replacing the amine with an amide group dramatically reduces the MAO-B inhibitory activity. This highlights the importance of the basicity and hydrogen bonding capacity of the primary amine for interacting with the MAO-B active site.
Structure-Activity Relationship (SAR) and Mechanistic Insights
Caption: Structure-Activity Relationship (SAR) of hypothetical oct-7-yn-1-amine derivatives.
The enhanced activity of the N-benzyl derivative (Cpd-2 ) suggests a potential hydrophobic or π-stacking interaction within the MAO-B active site. The reduced activity of the amide derivative (Cpd-4 ) underscores the importance of the nitrogen's basicity and its ability to act as a hydrogen bond donor. The terminal alkyne is hypothesized to act as a covalent "warhead" by reacting with a cysteine residue in the MAO-B active site, leading to irreversible inhibition.
Conclusion and Future Directions
This guide has provided a framework for assessing the biological activity of oct-7-yn-1-amine hydrochloride derivatives. Through a combination of cytotoxicity and target-based enzyme inhibition assays, we can begin to understand the structure-activity relationships that govern their biological effects. The hypothetical data presented here illustrates how systematic modifications to the parent scaffold can be used to modulate potency and selectivity.
Future studies should focus on expanding the library of derivatives to further probe the SAR. This could include varying the length of the alkyl chain, exploring different substituents on the amine, and modifying the alkyne terminus. More advanced assays, such as mechanism of inhibition studies (e.g., dialysis to confirm irreversible binding) and in vivo efficacy and safety studies in animal models, would be necessary to fully characterize the therapeutic potential of these promising compounds. The versatility of the oct-7-yn-1-amine scaffold, coupled with a rational and systematic approach to biological evaluation, holds significant promise for the development of novel therapeutics.
References
-
Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition? A New Scaffold Is Revealed. (n.d.). MDPI. Retrieved February 20, 2024, from [Link]
-
Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved February 20, 2024, from [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025, September 6). MDPI. Retrieved February 20, 2024, from [Link]
-
Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines. (2003, March 10). PubMed. Retrieved February 20, 2024, from [Link]
-
The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. (n.d.). PubMed Central. Retrieved February 20, 2024, from [Link]
-
On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. (2013, February 6). Journal of the American Chemical Society. Retrieved February 20, 2024, from [Link]
-
Amines: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved February 20, 2024, from [Link]
-
Mechanism of C8 alkylation of guanine residues by activated arylamines: evidence for initial adduct formation at the N7 position. (n.d.). PubMed Central. Retrieved February 20, 2024, from [Link]
-
3‐D diagram representing interactions of compound C8 with the amino acid residues in the binding site of the 4DEP receptor. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
-
Alkynes in covalent enzyme inhibitors: down the kinetic rabbit hole. (2024, April 11). Scholarly Publications Leiden University. Retrieved February 20, 2024, from [Link]
-
Why are long chain amines less toxic than short chain amines? (2015, May 12). ResearchGate. Retrieved February 20, 2024, from [Link]
-
C8-Nitrogen analogues. Reinfect values indicate the % of inhibition of... (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
-
Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine Lacking the Central Amino Function. (n.d.). Journal of Medicinal Chemistry. Retrieved February 20, 2024, from [Link]
-
Alkynes in covalent enzyme inhibitors: down the kinetic rabbit hole. (n.d.). Scholarly Publications Leiden University. Retrieved February 20, 2024, from [Link]
-
Some examples of N‐alkylamines with relevant biological activity. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
-
Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. (n.d.). PubMed Central. Retrieved February 20, 2024, from [Link]
-
Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. (n.d.). PubMed Central. Retrieved February 20, 2024, from [Link]
-
Synthesis and antitumor activity of mono and digold(i) alkynyl complexes with oligo(ethylene glycol)methylether. (2026, February 4). ResearchGate. Retrieved February 20, 2024, from [Link]
-
Synthesis and antitumor activity of mono and digold(i) alkynyl complexes with oligo(ethylene glycol)methylether. (2026, February 3). PubMed Central. Retrieved February 20, 2024, from [Link]
-
New Family of Functionalized Monomers Based on Amines: A Novel Synthesis that Exploits the Nucleophilic Substitution Reaction. (2010, August 15). Semantic Scholar. Retrieved February 20, 2024, from [Link]
-
7-Octyn-1-amine. (n.d.). PubChem. Retrieved February 20, 2024, from [Link]
-
Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. (2021, November 11). PubMed. Retrieved February 20, 2024, from [Link]
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). MDPI. Retrieved February 20, 2024, from [Link]
-
Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. (2022, January 6). Beilstein Journals. Retrieved February 20, 2024, from [Link]
-
Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. (n.d.). African Journals Online. Retrieved February 20, 2024, from [Link]
-
Discovery of 7-Azanorbornane-Based Dual Agonists for the Delta and Kappa Opioid Receptors through an In Situ Screening Protocol. (2023, October 3). MDPI. Retrieved February 20, 2024, from [Link]
-
(PDF) 2,1-Benzothiazine - (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (2023, January 10). ResearchGate. Retrieved February 20, 2024, from [Link]
-
Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. (n.d.). RSC Publishing. Retrieved February 20, 2024, from [Link]
Sources
Safety Operating Guide
oct-7-yn-1-amine hydrochloride proper disposal procedures
Comprehensive Safety and Disposal Protocol for Oct-7-yn-1-amine Hydrochloride
For researchers and drug development professionals, maintaining a rigorous, compliant laboratory environment is as critical as the experiments themselves. Oct-7-yn-1-amine hydrochloride is a highly versatile bifunctional building block used in bioconjugation, click chemistry, and pharmaceutical synthesis. However, its dual functional groups—a terminal alkyne and an amine hydrochloride—present unique reactivity profiles that require specialized disposal procedures. This guide provides an in-depth, self-validating operational protocol for the safe handling, quenching, and disposal of Oct-7-yn-1-amine hydrochloride waste, ensuring scientific integrity and laboratory safety.
Mechanistic Causality in Hazard Profiling
To design an effective disposal strategy, one must understand the chemical causality behind the compound's hazards:
-
Terminal Alkyne Reactivity: The terminal alkyne moiety is highly reactive. While stable under standard conditions, it can form highly shock-sensitive and explosive heavy metal acetylides when exposed to transition metals (such as copper used in CuAAC click chemistry, or silver)[1]. Therefore, waste streams containing unquenched Oct-7-yn-1-amine hydrochloride must be strictly segregated from heavy metal salts to prevent spontaneous energetic events.
-
Amine Hydrochloride Acidity: The amine hydrochloride salt dissociates in aqueous solutions, lowering the pH and acting as a corrosive irritant to the skin, eyes, and respiratory tract[2]. Disposing of highly acidic solutions directly into bulk waste can trigger unwanted exothermic acid-base reactions. Neutralization is an absolute requirement prior to disposal[3].
Quantitative Parameters for Waste Characterization
Before initiating disposal, characterize the waste stream. The following table summarizes the physicochemical parameters that dictate the logistical handling of Oct-7-yn-1-amine hydrochloride[2][4].
| Property | Value / Characteristic | Operational Disposal Implication |
| Chemical Name | Oct-7-yn-1-amine hydrochloride | Bifunctional; requires both quenching (alkyne) and neutralization (amine HCl). |
| Appearance | Solid (Crystalline) | High dust generation hazard; requires wet-wiping for spills and handling in a fume hood[2]. |
| Aqueous pH | Acidic | Must be neutralized to pH 6.0–8.0 prior to bulk waste consolidation[3]. |
| Incompatibilities | Strong oxidizers, heavy metals | Segregate strictly. Do not mix with Cu/Ag waste unless fully quenched[1]. |
Logical Workflow for Disposal
The disposal pathway diverges based on the physical state and purity of the material. The following diagram illustrates the validated decision matrix for processing this chemical waste.
Figure 1: Logical workflow for the proper segregation and disposal of Oct-7-yn-1-amine HCl waste.
Step-by-Step Experimental Disposal Protocols
Protocol A: Disposal of Unadulterated Solid Waste Pure, unused, or expired Oct-7-yn-1-amine hydrochloride should never be dissolved or quenched unnecessarily, as this needlessly increases the volume of hazardous waste.
-
Seal and Inspect: Ensure the original container is tightly sealed. Inspect the cap for integrity to prevent moisture ingress, as the hydrochloride salt is hygroscopic[2].
-
Labeling: Affix a hazardous waste tag. Explicitly list "Oct-7-yn-1-amine hydrochloride" and note "Acidic Solid" and "Terminal Alkyne" on the hazard warnings.
-
Segregation: Store in a secondary containment bin away from oxidizing agents and heavy metal salts.
Protocol B: Quenching and Neutralization of Reaction Mixtures Reaction mixtures containing residual Oct-7-yn-1-amine hydrochloride must be neutralized to prevent acetylide formation and mitigate acidity[1][3]. This protocol is a self-validating system: the final pH check ensures the hazard has been neutralized before it ever reaches the bulk waste container, preventing downstream chemical incompatibilities.
Materials Required:
-
Ice bath
-
Inert dilution solvent (e.g., Tetrahydrofuran or Toluene)
-
Saturated aqueous ammonium chloride (
) or 1M HCl -
Saturated aqueous sodium bicarbonate (
) -
pH indicator strips
Methodology:
-
Thermal Control: Place the reaction flask containing the waste mixture into an ice bath (0 °C) under a certified chemical fume hood. Causality: Quenching can be highly exothermic; thermal control prevents solvent boil-off and exposure to toxic vapors[1].
-
Dilution: Dilute the mixture with an equal volume of an inert solvent (e.g., THF) to reduce the concentration of reactive species[1].
-
Acetylide Quenching (If applicable): If the reaction involved strong bases or metals, slowly add saturated aqueous
dropwise. This protonates any residual acetylide anions, converting them back to the stable terminal alkyne[1]. -
Amine Hydrochloride Neutralization: Slowly add saturated
dropwise while stirring. Causality: The bicarbonate neutralizes the acidic hydrochloride salt, releasing gas. Continue addition until gas evolution ceases[3]. -
Self-Validation (pH Check): Dip a pH indicator strip into the aqueous layer. The pH must read between 6.0 and 8.0[3]. If it is too acidic, add more
. If too basic, adjust with dilute HCl. -
Phase Separation & Collection: Transfer the neutralized mixture to a separatory funnel. Separate the organic and aqueous layers. Deposit the organic layer into the "Non-Halogenated Organic Waste" container and the aqueous layer into the "Aqueous Waste" container.
Empty Container Decontamination Protocol
Empty containers that previously held the pure solid must be decontaminated before disposal to comply with Environmental Protection Agency (EPA) and institutional guidelines[3][5].
-
Triple Rinse: In a fume hood, add a small volume of a compatible solvent (e.g., ethanol or methanol) to the empty container[5]. Cap and swirl vigorously to dissolve residual dust.
-
Rinsate Collection: Pour the rinsate into the designated hazardous organic waste container. Repeat this process two more times[3][5].
-
Drying & Defacing: Leave the uncapped container in the fume hood until the residual solvent has completely evaporated. Once dry, permanently deface or remove the original chemical label[3][5].
-
Final Disposal: Dispose of the clean, defaced glass container in the institutional glass waste receptacle[3].
Logistical EHS Handoff
All generated waste must be stored in a designated Satellite Accumulation Area (SAA). Ensure that waste containers are securely closed unless waste is actively being added. Contact your institution's Environmental Health and Safety (EHS) office for professional pickup and incineration[1][5]. Drain disposal of this compound or its rinsate is strictly prohibited[5].
References
-
Bidepharm. "CAS:173987-24-1, 戊-4-炔-1-胺盐酸盐-毕得医药" Bidepharm. 4
-
Benchchem. "Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel" Benchchem. 1
-
Apollo Scientific. "Pent-4-yn-1-amine hydrochloride - Apollo Scientific" Apollo Scientific. 2
-
Benchchem. "Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste" Benchchem. 3
-
Benchchem. "Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride)" Benchchem. 5
-
Ataman Kimya. "4-ETHYLOCT-1-YN-3-OL - Ataman Kimya" Ataman Kimya.
Sources
Personal protective equipment for handling oct-7-yn-1-amine hydrochloride
Advanced Safety and Operational Guide: Handling Oct-7-yn-1-amine Hydrochloride in Bioconjugation Workflows
As a Senior Application Scientist, I frequently consult on the integration of terminal alkyne linkers in complex drug development pipelines. Oct-7-yn-1-amine hydrochloride (CAS: 2166164-92-5) is a highly versatile bifunctional building block[1]. Its terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, while its primary amine facilitates rapid amidation or reductive amination[2]. It is heavily utilized in the synthesis of PROTACs and sophisticated glucose-sensing pharmaceutical conjugates[3].
However, the transition from the highly corrosive, flammable free base (CAS: 14502-43-3) to the stable hydrochloride salt does not eliminate all hazards[4]. This guide establishes a self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of oct-7-yn-1-amine hydrochloride.
Physicochemical Profiling & Hazard Assessment
Understanding the physical state of your reagent dictates your safety response. The free base of oct-7-yn-1-amine is a volatile liquid capable of causing severe skin burns[4]. By converting it to the hydrochloride salt, we lock the amine into a crystalline solid matrix, drastically reducing vapor pressure and eliminating flammability.
Causality of Hazard: Despite its stability, oct-7-yn-1-amine hydrochloride retains irritant properties. When the crystalline dust contacts the moisture of human mucosal membranes (eyes, respiratory tract), it dissociates, causing localized pH shifts and cellular irritation[5]. Therefore, our primary operational threat shifts from vapor inhalation to particulate exposure.
Table 1: Physicochemical and Safety Profile
| Parameter | Specification | Operational Implication |
| CAS Number | 2166164-92-5 | Ensure correct registry verification before use[1]. |
| Molecular Formula | C8H16ClN | Halogenated nature impacts waste segregation. |
| Molecular Weight | 161.67 g/mol | Required for precise stoichiometric calculations. |
| Storage Conditions | 2-8°C, Inert Atmosphere, Dark | Hygroscopic tendency; cold storage prevents degradation[4]. |
| Primary Hazard | Skin/Eye/Respiratory Irritant | Mandates particulate-resistant PPE and engineering controls. |
The Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a generic checklist. Every piece of equipment must be selected based on the specific chemical vulnerabilities of the workflow.
-
Ocular Protection: Chemical splash goggles (ANSI Z87.1 certified) are mandatory. Causality: Standard safety glasses leave gaps at the periphery. When weighing fine hydrochloride salts, static electricity can cause micro-particulates to become airborne, risking ocular intrusion.
-
Dermal Protection (Gloves): Use minimum 4-mil Nitrile gloves. Causality: Latex offers poor resistance to aliphatic amines and the polar aprotic solvents (e.g., DMF, DMSO) typically used to solubilize this compound. If handling large volumes of solvent, double-gloving is a self-validating safety measure: if the outer glove breaches, the inner glove provides a buffer while you immediately swap them.
-
Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat. While the HCl salt is not flammable, the solvents used in click chemistry (like methanol) are.
Operational Workflow & Handling Protocols
To guarantee scientific integrity and safety, every protocol must be a self-validating system. The following methodology details the preparation of an oct-7-yn-1-amine hydrochloride stock solution for bioconjugation.
Operational workflow and safety validation for handling oct-7-yn-1-amine hydrochloride.
Step-by-Step Methodology: Reagent Preparation and Conjugation Setup
-
Equilibration (Self-Validation Step): Remove the sealed vial of oct-7-yn-1-amine hydrochloride from 2-8°C storage. Crucial: Allow the vial to reach room temperature before opening. Causality: Opening a cold vial in ambient air causes immediate atmospheric condensation on the hygroscopic salt, ruining stoichiometric accuracy and degrading the reagent.
-
Engineering Controls: Conduct all transfers within a certified chemical fume hood with a verified face velocity of 80-120 linear feet per minute (LFM).
-
Static Mitigation: Wipe the exterior of the weighing spatula and the anti-static balance enclosure with a damp lint-free cloth. Causality: Hydrochloride salts are highly susceptible to static cling, which can cause erratic balance readings and aerosolize the irritant dust.
-
Solubilization & Reaction: Transfer the weighed solid to a reaction vial. Add the chosen solvent (e.g., Methanol or DMF). For example, a standard protocol for synthesizing glucose-sensing conjugates involves agitating oct-7-yn-1-amine hydrochloride with triethylamine in methanol to liberate the free amine in situ for subsequent reductive amination[3].
-
Inerting: Purge the headspace of the reaction vial with dry Nitrogen or Argon before sealing to prevent oxidative degradation of the terminal alkyne.
Spill Response & Waste Disposal Plan
A robust disposal plan prevents downstream environmental contamination and facility hazards.
-
Dry Spill Protocol: If the solid salt is spilled, do NOT use water immediately. Causality: Adding water can rapidly dissolve the salt and spread the amine over a larger surface area. Instead, gently sweep the solid using a static-free brush into a designated solid waste container. Wipe the residual area with a solvent-dampened cloth (e.g., isopropanol), followed by soap and water.
-
Waste Segregation: Because this compound is a hydrochloride salt and contains an amine, unreacted material and its solutions must be disposed of in Halogenated Organic Waste (if mixed with halogenated solvents) or designated Aqueous/Organic Amine Waste [5]. Never mix amine waste with strong oxidizing agents or concentrated acids in the waste carboy, as this can trigger an exothermic neutralization reaction.
References
-
[1] Title: 255381-72-7 | Hept-5-yn-1-amine | BLD Pharm Source: bldpharm.com URL:
-
[4] Title: 14502-43-3 | Oct-7-yn-1-amine | BLD Pharm Source: bldpharm.com URL:
-
[3] Title: US11090364B2 - Conjugates of a pharmaceutical agent and a moiety capable of binding to a glucose sensing protein Source: google.com (Google Patents) URL:
-
[5] Title: 1-Decanamine, hydrochloride | 143-09-9 - Benchchem Source: benchchem.com URL:
-
[2] Title: OCT | MedChemExpress (MCE) Life Science Reagents Source: medchemexpress.com URL:
Sources
- 1. 255381-72-7|Hept-5-yn-1-amine|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US11090364B2 - Conjugates of a pharmaceutical agent and a moiety capable of binding to a glucose sensing protein - Google Patents [patents.google.com]
- 4. 14502-43-3|Oct-7-yn-1-amine|BLD Pharm [bldpharm.com]
- 5. 1-Decanamine, hydrochloride | 143-09-9 | Benchchem [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
